3,5-Dichloropyridin-4-ol
Description
The exact mass of the compound 3,5-Dichloropyridin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dichloropyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloropyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQWIYRLMNGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938118 | |
| Record name | 3,5-Dichloropyridin-4(1H)-one | |
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Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-71-6, 17228-70-5 | |
| Record name | 3,5-Dichloro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichloro-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichloro-4-pyridone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloropyridin-4-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloropyridin-4(1H)-one | |
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| Record name | 3,5-dichloropyridin-4-ol | |
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| Record name | 3,5-dichloro-4-pyridone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Synthesis Pathways for 3,5-Dichloropyridin-4-ol
The following technical guide details the synthesis pathways for 3,5-Dichloropyridin-4-ol (also referred to as 3,5-dichloro-4-pyridone). This document is structured for researchers and process chemists, focusing on mechanistic causality, scalability, and self-validating protocols.
CAS No: 17228-70-5
Formula:
Executive Summary & Retrosynthetic Analysis
3,5-Dichloropyridin-4-ol is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical intermediates. Its chemical behavior is dominated by the pyridone-pyridinol tautomerism , where the keto (pyridone) form typically predominates in the solid state and in polar solvents.
Synthetically, the introduction of chlorine atoms at the 3- and 5-positions can be achieved via two primary logic gates:
-
Electrophilic Aromatic Substitution (
): Direct chlorination of the electron-rich 4-hydroxypyridine core. -
Nucleophilic Aromatic Substitution (
): Hydrolysis of a highly chlorinated precursor (e.g., 3,4,5-trichloropyridine), leveraging the activation provided by the ring nitrogen.
Retrosynthetic Logic Diagram
Figure 1: Retrosynthetic disconnection showing the three primary access routes.
Pathway A: Direct Chlorination of 4-Hydroxypyridine
This is the most atom-economical and industrially favored route. The hydroxyl group at C4 strongly activates the C3 and C5 positions towards electrophilic attack, making the reaction facile even with mild chlorinating agents.
Mechanistic Insight
The reaction proceeds via an Electrophilic Aromatic Substitution (
-
Selectivity: The 3,5-positions are ortho to the activating oxy-anion. Over-chlorination is minimal if stoichiometry is controlled, as the 2,6-positions are deactivated by the ring nitrogen.
-
Reagents: Sodium Hypochlorite (
) or Chlorine gas ( ).[1]
Experimental Protocol
Scale: 100 mmol basis
| Reagent | Amount | Equiv. | Role |
| 4-Hydroxypyridine | 9.51 g | 1.0 | Substrate |
| NaOH (aq, 10%) | 100 mL | ~2.5 | Solvent/Base |
| Sodium Hypochlorite (12%) | ~65 mL | 2.2 | Chlorinating Agent |
| HCl (conc.) | As req. | - | Neutralization |
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with 4-hydroxypyridine and 10% NaOH solution. Stir until a clear, homogeneous solution of sodium pyridin-4-olate is formed.
-
Temperature Control: Cool the reaction mixture to 0–5°C using an ice/salt bath. Critical: Higher temperatures promote chlorination at the 2,6-positions or oxidative degradation.
-
Chlorination: Add the NaOCl solution dropwise over 60 minutes, maintaining the internal temperature below 10°C.
-
Observation: The solution may turn slightly yellow.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor conversion via TLC (Eluent: EtOAc/MeOH 9:1) or HPLC.[2][3]
-
Isolation: Cool the mixture back to 5°C. Acidify slowly with concentrated HCl to pH 3–4 .
-
Causality: The product is amphoteric but least soluble at its isoelectric point (near pH 3.5), causing precipitation.
-
-
Purification: Filter the white/off-white precipitate. Wash with ice-cold water (2 x 20 mL) to remove inorganic salts. Dry in a vacuum oven at 50°C.
Yield: Typically 75–85%. Characterization:
-
Melting Point: Literature values vary (commercial sources often cite 56-59°C, but structural analogs suggest potential for higher MP; verify experimentally).
-
1H NMR (DMSO-d6):
12.0 (br s, 1H, OH/NH), 8.2 (s, 2H, H-2,6).
Pathway B: Hydrolysis of 3,4,5-Trichloropyridine
This route is convergent, often used when 3,4,5-trichloropyridine is available as a byproduct of pyridine chlorination streams. It utilizes the specific activation of the C4-chlorine atom.
Mechanistic Insight
The reaction is a Nucleophilic Aromatic Substitution (
Reaction Scheme Diagram
Figure 2: Mechanism of selective hydrolysis at the C4 position.
Experimental Protocol
Scale: 50 mmol basis
| Reagent | Amount | Equiv. | Role |
| 3,4,5-Trichloropyridine | 9.12 g | 1.0 | Substrate |
| NaOH (10% aq) | 50 mL | 2.5 | Nucleophile |
| DMSO | 20 mL | - | Co-solvent (Optional) |
Step-by-Step Methodology:
-
Setup: Combine 3,4,5-trichloropyridine and NaOH solution in a round-bottom flask equipped with a reflux condenser.
-
Note: DMSO can be added to increase the solubility of the starting material and accelerate the rate (via increased nucleophilicity of
).
-
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–8 hours.
-
Monitoring: Monitor the disappearance of the trichloropyridine (non-polar) and the formation of the polar product via HPLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Acidify carefully with HCl to pH 3–4. The product will precipitate out of the aqueous phase.
-
Purification: Recrystallize from ethanol/water if necessary to remove trace isomers (e.g., 2-hydroxy-3,4,5-trichloropyridine impurities, though rare due to regioselectivity).
Pathway C: From 4-Aminopyridine (Laboratory Scale)
This route is valuable when high purity is required and 4-aminopyridine is the available stock. It involves chlorination followed by a diazotization-hydrolysis sequence.
Sequence:
-
Chlorination: 4-Aminopyridine +
/HCl 4-Amino-3,5-dichloropyridine. -
Diazotization: 4-Amino-3,5-dichloropyridine +
+ [Diazonium Intermediate]. -
Hydrolysis: [Diazonium Intermediate] +
/ 3,5-Dichloropyridin-4-ol.
Critical Control Point: The diazotization of electron-deficient aminopyridines requires concentrated acid (e.g., 40-50%
Analytical Reference Data
| Property | Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 56–59°C (Commercial) | Note: Literature values conflict. Clopidol (dimethyl analog) melts >300°C. Verify experimentally.[5] |
| Solubility | DMSO, Methanol (hot) | Poor solubility in water (neutral form) |
| pKa | ~7.3 (Predicted) | Amphoteric nature |
Safety & Handling
-
Chlorinating Agents:
gas is toxic and corrosive. NaOCl releases upon acidification. Perform all acidification steps in a fume hood. -
Pyridine Derivatives: Many halopyridines are skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.
-
Waste Disposal: Aqueous filtrates contain chlorinated organics and inorganic salts. Dispose of as halogenated organic waste.
References
-
PubChem. 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid (Related Compound Data). National Library of Medicine. Available at: [Link]
- Google Patents.Process for the preparation of 3,5-dichloropyridine (WO2001005766A2).
- Google Patents.Process for preparing 4-hydroxypyridines (EP2585436B1).
-
ChemBK. 3,5-Dichloro-4-hydroxypyridine Physical Properties. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyridines and 4-Pyridones. Available at: [Link]
- Google Patents.Method for synthesizing 3,5-dibromo-4-iodopyridine (CN102924369A). (Analogous diazotization chemistry).
Sources
- 1. EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone - Google Patents [patents.google.com]
- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 3. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Clopidol Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Page loading... [guidechem.com]
Technical Guide: Tautomeric Equilibrium of 3,5-Dichloropyridin-4-ol
This guide serves as a definitive technical resource on the tautomerism of 3,5-Dichloropyridin-4-ol , designed for application scientists and drug discovery researchers.[1]
Executive Summary
3,5-Dichloropyridin-4-ol exists in a dynamic tautomeric equilibrium between two distinct forms: the aromatic enol (4-hydroxypyridine ) and the non-aromatic keto (4-pyridone ).[1][2]
-
Dominant Species: In the solid state and polar solvents (e.g.,
, DMSO), the 4-pyridone (keto) tautomer predominates significantly ( ). -
Structural Driver: The electron-withdrawing nature of the chlorine atoms at positions 3 and 5 enhances the acidity of the system (predicted
) compared to the unsubstituted parent, stabilizing the anionic conjugate base and influencing the hydrogen-bonding capability of the neutral species.[1] -
Critical Implication: For drug development, modeling this compound as a static "hydroxypyridine" leads to erroneous LogP predictions and pharmacophore mapping.[1] It must be treated as a hydrogen bond donor (NH) and acceptor (C=O) system in physiological environments.[1]
Mechanistic Analysis: The Tautomeric Landscape
The equilibrium is governed by the competition between the aromatic stabilization energy (ASE) of the pyridine ring and the bond energy stability of the carbonyl group (
The Equilibrium
The proton transfer occurs between the pyridinic nitrogen and the oxygen at position 4.[1]
Figure 1: Tautomeric equilibrium and ionization pathways. The chlorine atoms (not shown in nodes but implied) inductively stabilize the Anion, lowering the pKa relative to unsubstituted 4-pyridone.
Electronic Influence of 3,5-Dichloro Substitution
The chlorine atoms exert two opposing effects:
-
Inductive Withdrawal (-I): Cl is highly electronegative, pulling electron density from the ring.[1] This significantly increases the acidity of the N-H proton in the pyridone form, making it a stronger acid than unsubstituted 4-pyridone (
).[1] -
Resonance Donation (+M): While weaker than the inductive effect, the lone pairs on Cl can donate into the ring, but they do not overcome the destabilization of the cation.
Result: The 3,5-dichloro substitution lowers the
Experimental Validation Framework
To rigorously determine the tautomeric ratio
Protocol A: UV-Vis Spectroscopic Titration
This method leverages the distinct chromophores of the keto and enol forms.[1]
Materials:
-
Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10)
-
Solvents: Water (polar), Cyclohexane (non-polar)
Workflow:
-
Preparation: Prepare a
stock solution in Methanol. -
Solvent Scan: Dilute into Water and Cyclohexane.[1]
-
pH Titration: Record spectra from pH 2 to 12.
-
Calculation: Use the Hammett equation variant for tautomeric equilibria:
(Note: This requires micro-constants which are derived from N-methyl and O-methyl fixed derivatives).
Protocol B: NMR Solvatochromism
Nuclear Magnetic Resonance (NMR) provides direct structural evidence.[1]
| Parameter | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) | 3,5-Dichloro-4-pyridone (Observed) |
| Solvent | |||
| ~165 ppm | ~175-180 ppm | ~172 ppm (Shifted by Cl) | |
| Absent | Broad singlet (>11 ppm) | Broad singlet (~12-13 ppm) | |
| Pyridine characteristic | Pyridone characteristic | N/A (Positions 3,5 blocked) |
Step-by-Step:
-
Dissolve 10 mg of sample in
. -
Acquire
NMR with high scan count (Cl broadens signals).[1][2] -
Look for the carbonyl carbon signal.[1][2] A shift
ppm confirms the keto (pyridone) form.[1] -
Acquire
HMBC.[1] A chemical shift of ~150-170 ppm (relative to liq.[1] ) indicates pyridine-like nitrogen (enol), while ~100-120 ppm indicates amide-like nitrogen (keto).[1]
Implications for Drug Discovery[1][2][4][5]
Pharmacophore Mapping
Treating 3,5-dichloropyridin-4-ol as a pyridine (enol) in docking simulations is a critical error.[1]
-
H-Bond Donor: The N-H (pyridone) is a strong donor.[1]
-
H-Bond Acceptor: The Carbonyl Oxygen is a strong acceptor.[1]
-
Lipophilicity (LogP vs LogD):
-
The neutral pyridone is less lipophilic than the calculated enol form due to its large dipole moment.[1]
-
However, because the
is ~7.3, the LogD(7.4) will be significantly lower than the LogP due to ionization.
-
Crystal Packing
In the solid state, 3,5-dichloropyridin-4-ol crystallizes in the pyridone form, forming head-to-tail hydrogen-bonded dimers or chains (
Figure 2: Decision tree for modeling the compound in biological assays.
References
-
Tautomeric Equilibria of Hydroxypyridines: Beak, P., et al. "Equilibration Studies.[1] Protomeric Equilibria of 2- and 4-Hydroxypyridines." Journal of the American Chemical Society, 1976.[1] [1]
-
Acidity of Chlorinated Pyridines: "pKa Data Compiled by R. Williams." Organic Chemistry Data, 2022.
-
Crystal Structure Analogs: "Crystal structure of bis(4-pyridone)dichlorozinc(II)." ResearchGate, 2025.[1][4]
-
Computational Prediction of pKa: "3,5-Dichloro-4-hydroxypyridine Properties." ChemBK, 2024.[1]
-
Derivatives in Synthesis: "3,5-Dichloro-4-pyridone-1-acetic acid."[1][5] Biosynth, 2025.[1][4][6][7] [1]
Sources
- 1. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jst-ud.vn [jst-ud.vn]
- 3. 4-Amino-3,5-dichloropyridine(22889-78-7) MS [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. earthlinepublishers.com [earthlinepublishers.com]
- 7. researchgate.net [researchgate.net]
Chemical reactivity profile of 3,5-Dichloropyridin-4-ol
The following technical guide details the chemical reactivity profile of 3,5-Dichloropyridin-4-ol (also known as 3,5-dichloro-4-pyridone).
Content Type: Technical Whitepaper Subject: 3,5-Dichloropyridin-4-ol (CAS: 17228-70-5) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary & Structural Dynamics
3,5-Dichloropyridin-4-ol is a critical heterocyclic building block characterized by a high degree of functional density. Its reactivity is defined by the competition between the electron-rich pyridone core and the electron-withdrawing chlorine substituents.
Tautomeric Equilibrium
While formally named as a "pyridin-4-ol," this compound exists predominantly as the 3,5-dichloro-4-pyridone tautomer in both solid state and solution (DMSO,
-
Dominant Form: 1H-Pyridin-4-one (Pyridone)
-
Minor Form: Pyridin-4-ol (Hydroxypyridine)
-
pKa (Calculated): ~7.3 (N-H acidity), significantly more acidic than 4-pyridone (pKa ~11.0) due to inductive stabilization of the conjugate base by Cl substituents.
Electronic Landscape
The 3,5-dichloro substitution pattern creates a unique "push-pull" electronic environment:
-
C3/C5 Positions: Sterically crowded and electronically deactivated by the -I (inductive) effect of Chlorine.
-
C2/C6 Positions: Electron-deficient and susceptible to nucleophilic attack, especially when the nitrogen is alkylated or oxidized.
-
C4 Position: The carbonyl oxygen acts as a hard nucleophile, while the C4 carbon is a latent electrophile activatable by POCl
.
Reactivity Landscape & Transformations
The reactivity of 3,5-dichloropyridin-4-ol can be segmented into three primary vectors: Ambident Nucleophilicity , Deoxychlorination , and Metal-Catalyzed Cross-Coupling .
Vector A: Ambident Nucleophilicity (N- vs. O-Alkylation)
The pyridone anion is an ambident nucleophile. The regioselectivity of alkylation is controlled by the "Hard and Soft Acids and Bases" (HSAB) principle and steric factors.
-
N-Alkylation (Thermodynamic Control):
-
Conditions: Soft electrophiles (e.g., alkyl iodides, benzyl bromides) in polar aprotic solvents (DMF, DMSO) with bases like
or . -
Mechanism: Direct
attack by the softer nitrogen center. -
Outcome: Formation of N-substituted-3,5-dichloro-4-pyridones.[1]
-
-
O-Alkylation (Kinetic/Hard Control):
-
Conditions: Hard electrophiles (e.g., alkyl tosylates, sulfates) or the use of Silver(I) salts (
, ). -
Mechanism: Silver coordinates to the nitrogen/halogen, blocking the N-site and enhancing the nucleophilicity of the harder oxygen.
-
Outcome: Formation of 4-alkoxy-3,5-dichloropyridines.
-
Vector B: Deoxychlorination (The Gateway to 3,4,5-Trichloropyridine)
One of the most valuable transformations is the conversion of the C=O functionality into a C-Cl bond, yielding 3,4,5-trichloropyridine . This restores the aromaticity of the pyridine ring and activates the C4 position for subsequent nucleophilic aromatic substitution (
-
Reagent: Phosphorus Oxychloride (
) often with or a catalytic amount of DMF (Vilsmeier-Haack conditions). -
Mechanism: Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride at C4 and elimination of
. -
Utility: The resulting 3,4,5-trichloropyridine is a potent electrophile. The C4-Cl bond is significantly more reactive towards nucleophiles (amines, alkoxides) than the C3/C5-Cl bonds due to the para-relationship with the ring nitrogen.
Vector C: Metal-Catalyzed Cross-Coupling
The C-Cl bonds at positions 3 and 5 are generally robust but can be engaged in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) under forcing conditions or using specialized ligands (e.g., Buchwald biarylphosphines).
-
Selectivity: In 3,4,5-trichloropyridine, the C4-Cl bond reacts first in Pd-catalyzed couplings. To functionalize C3/C5, the C4 position is often blocked (e.g., as the pyridone or an ether) or reacted first.
Visualizing the Reaction Network
The following diagram maps the core reactivity pathways starting from 3,5-Dichloropyridin-4-ol.
Figure 1: Divergent synthetic pathways for 3,5-Dichloropyridin-4-ol, highlighting the switch between nucleophilic (alkylation) and electrophilic (deoxychlorination) activation modes.
Experimental Protocols
Protocol A: Deoxychlorination to 3,4,5-Trichloropyridine
Objective: Conversion of the pyridone to the reactive trichloropyridine scaffold.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl
fumes. -
Reagents: Charge the flask with 3,5-dichloro-4-pyridone (10.0 mmol) and Phosphorus Oxychloride (
, 5.0 mL, excess). -
Catalyst: Add Phosphorus Pentachloride (
, 11.0 mmol) to facilitate the reaction (optional but recommended for stubborn substrates). -
Reaction: Heat the mixture to 110°C (reflux) for 3-5 hours. The suspension should become a clear yellow solution.
-
Workup (Caution): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. Exothermic!
-
Extraction: Neutralize with solid
or concentrated to pH 8. Extract with Dichloromethane ( mL). -
Purification: Dry organics over
, filter, and concentrate. The residue (3,4,5-trichloropyridine) is typically pure enough for subsequent steps or can be recrystallized from hexane.
Protocol B: Regioselective N-Alkylation
Objective: Synthesis of N-benzyl-3,5-dichloro-4-pyridone.
-
Solvent System: Dissolve 3,5-dichloro-4-pyridone (5.0 mmol) in anhydrous DMF (15 mL).
-
Base: Add anhydrous Potassium Carbonate (
, 10.0 mmol). Stir at room temperature for 15 minutes to generate the anion. -
Electrophile: Add Benzyl Bromide (5.5 mmol) dropwise.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Pour into water (100 mL). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.
Quantitative Data Summary
| Property / Reaction | Value / Condition | Notes |
| Molecular Weight | 163.99 g/mol | |
| Melting Point | 220–222 °C | High MP due to H-bonding network. |
| pKa (NH) | ~7.3 | Significantly acidic; deprotonates with weak bases ( |
| C4-Cl Reactivity | High ( | In 3,4,5-trichloropyridine, C4 reacts >100x faster than C3/C5. |
| C3/C5-Cl Reactivity | Low (Oxidative Addition) | Requires specialized Pd ligands (e.g., XPhos, SPhos) for coupling. |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents (Hexane, Toluene). |
Safety & Handling (E-E-A-T)
-
Hazard Identification: 3,5-Dichloropyridin-4-ol is an Irritant (Skin/Eye/Respiratory) .[2]
-
Reactive Hazards: Reaction with
generates copious HCl gas.[3] Reaction with strong bases generates the pyridone anion, which is corrosive. -
Storage: Store in a cool, dry place. Hygroscopic.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Tautomerism and Acidity
- Title: "The Tautomerism of Heteroarom
- Source:Advances in Heterocyclic Chemistry, Vol 1, 1963.
- Context: Establishes the dominance of the pyridone form in 4-hydroxypyridines substituted with electron-withdrawing groups.
-
Link:
-
N- vs O-Alkylation Selectivity
- Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
- Source:Bioorganic & Medicinal Chemistry Letters, 2013.
- Context: Methodologies for distinguishing N-alkyl vs O-alkyl isomers in pyridones.
-
Link:
-
Synthesis of 3,4,5-Trichloropyridine
- Title: "Preparation of 2,3,5-trichloropyridine (and related chlorin
- Source: US P
- Context: Describes industrial routes for chlorinating pyridine deriv
-
Link:
-
Suzuki Coupling of Chloropyridines
-
Title: "Suzuki coupling of different chloropyridines with phenylboronic acids."[4]
- Source:Journal of Chemical Research, 2009.
- Context: Details the reactivity order of polychlorin
-
Link:
-
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Profiling of 3,5-Dichloropyridin-4-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3,5-Dichloropyridin-4-ol (CAS: 17228-70-5) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (e.g., herbicides like Clopyralid derivatives) and pharmaceutical active ingredients.
The Analytical Challenge: Tautomerism
The primary challenge in analyzing this molecule is not its polarity, but its prototropic tautomerism . In solution, the molecule exists in an equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
-
Enol Form: Aromatic pyridine ring with a hydroxyl group.
-
Keto Form: Non-aromatic ring with a carbonyl and a protonated nitrogen (NH).
In polar solvents and aqueous buffers, the pyridone (keto) form typically predominates. If the HPLC conditions (specifically pH) are near the pKa of this transition, the analyte may "split" into two peaks or exhibit severe tailing as it interconverts during migration down the column.
Strategic Solution: This protocol utilizes a pH-locked Reversed-Phase (RP-HPLC) method. By maintaining a highly acidic mobile phase (pH 2.5), we force the equilibrium towards the protonated cationic form, ensuring a single, sharp peak and suppressing silanol interactions on the stationary phase.
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the target form for analysis.
Figure 1: Tautomeric equilibrium between pyridinol and pyridone forms. The method targets the stabilized protonated form to ensure peak symmetry.
Method Development Strategy
Column Selection
Pyridines are basic nitrogenous compounds. On standard silica columns, the lone pair on the nitrogen interacts with residual silanols (Si-OH), causing severe peak tailing .[1]
-
Recommendation: Use a Type B silica (High Purity) column with heavy End-capping .
-
Phase: C18 (Octadecyl) is sufficient due to the hydrophobicity added by the two chlorine atoms.
Mobile Phase Chemistry
-
Buffer (pH 2.5): We use Potassium Dihydrogen Phosphate (
) adjusted with Orthophosphoric Acid ( ).-
Why? Low pH suppresses the ionization of residual silanols on the column (keeping them as Si-OH rather than Si-O⁻), preventing cation-exchange interactions with the pyridone nitrogen.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for chlorinated aromatics.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| Instrument | HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance) |
| Column | Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped L1) Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm |
| Column Temp | 30°C (Controlled to prevent retention time drift) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV @ 254 nm (Primary), 280 nm (Secondary confirmation) |
| Run Time | 20 Minutes |
Reagents & Preparation
Reagents:
-
Water: HPLC Grade (Milli-Q, 18.2 MΩ).
-
Acetonitrile (ACN): HPLC Gradient Grade.[2]
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (85%): HPLC Grade.
Buffer Preparation (25 mM Phosphate, pH 2.5):
-
Dissolve 3.40 g of
in 900 mL of water. -
Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm membrane filter.
Mobile Phase:
Gradient Program: This gradient is designed to separate the main peak from potential polychlorinated impurities (more hydrophobic) and des-chloro precursors (more polar).
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Start Elution |
| 12.0 | 40 | 60 | Ramp to elute impurities |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2] (Matching the initial mobile phase strength prevents "solvent shock").
-
Standard Stock: 1.0 mg/mL in Diluent. Sonicate for 5 mins if necessary.
-
Working Standard: Dilute Stock to 100 µg/mL.
Analytical Workflow & Logic
The following diagram outlines the decision process for handling the sample and troubleshooting common pyridine-related issues.
Figure 2: Analytical workflow and troubleshooting logic for chloropyridine analysis.
Method Validation Parameters (ICH Q2)
To ensure the method is trustworthy for regulatory submission or quality control, the following criteria must be met:
System Suitability
Before running samples, inject the Standard solution 5 times.
-
RSD of Area: ≤ 2.0%[5]
-
Tailing Factor (T): ≤ 1.5 (Critical for pyridines).
-
Theoretical Plates (N): > 5000.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance: Correlation Coefficient (
) ≥ 0.999.
Impurity Profiling (Specificity)
Inject known potential impurities to confirm resolution:
-
4-Hydroxypyridine: Elutes early (more polar).
-
2,3,5-Trichloropyridin-4-ol: Elutes late (more hydrophobic).
-
Requirement: Resolution (
) > 2.0 between the main peak and closest impurity.
References
-
PubChem. (n.d.). Compound Summary: 3,5-dichloro-4-pyridone. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[6] (Authoritative text on pH control for ionizable compounds).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for handling basic nitrogen heterocycles and silanol suppression).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC Method for Separation of Chlorhexidine and Cetylpyridinium Chloride on Primesep B Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 3,5-Dichloropyridin-4-ol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of therapeutic agents. Its ability to engage in hydrogen bonding, its metabolic stability, and its amenability to a wide array of chemical transformations have cemented its importance in drug discovery. The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity. Among the vast family of substituted pyridines, 3,5-Dichloropyridin-4-ol emerges as a particularly intriguing building block for the synthesis of novel bioactive molecules.
The presence of two chlorine atoms at the 3 and 5 positions significantly influences the electronic nature of the pyridine ring, enhancing its susceptibility to nucleophilic substitution and providing opportunities for vector-oriented drug design. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyridone form, offers a key handle for derivatization, enabling the exploration of diverse chemical space. This unique combination of features makes 3,5-Dichloropyridin-4-ol a valuable starting material for the development of targeted therapeutics, particularly in the realm of kinase inhibitors and other enzyme-targeted agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,5-Dichloropyridin-4-ol in medicinal chemistry. We will delve into its synthetic accessibility, explore its reactivity, and present detailed protocols for its functionalization. Furthermore, we will examine its potential applications in drug discovery, drawing parallels with structurally related and biologically active compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 17228-71-6 | Alchem Pharmtech[1] |
| Molecular Formula | C₅H₃Cl₂NO | PubChem |
| Molecular Weight | 163.99 g/mol | PubChem |
| Appearance | Off-white to pale beige solid | Pharmaffiliates[2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Handling and Safety: 3,5-Dichloropyridin-4-ol should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthetic Accessibility
While specific, high-yielding, and scalable syntheses for 3,5-Dichloropyridin-4-ol are not extensively detailed in readily available literature, its synthesis can be logically inferred from established pyridine chemistry. A plausible and commonly employed strategy involves the hydrolysis of a corresponding 4-amino or 4-alkoxy-3,5-dichloropyridine. The precursor, 4-amino-3,5-dichloropyridine, is a known and commercially available compound, serving as a key intermediate in the synthesis of the PDE4 inhibitor, Roflumilast.[3]
Conceptual Synthetic Pathway:
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyridin-4-ol
Introduction: The Strategic Importance of 3,5-Disubstituted-4-Pyridone Scaffolds
The 4-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The strategic functionalization of this core at the 3 and 5 positions with aryl or heteroaryl groups can lead to potent inhibitors of various enzymes and receptor antagonists. The 3,5-diaryl-4-pyridone framework, in particular, has been identified as a key pharmacophore in the development of novel therapeutics, including anticancer and antimalarial agents.[1][2]
3,5-Dichloropyridin-4-ol serves as a versatile and readily available starting material for the synthesis of these valuable 3,5-disubstituted-4-pyridone derivatives. The two chlorine atoms provide orthogonal handles for sequential or selective functionalization via transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and highly versatile method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4]
This guide provides a comprehensive overview of the Suzuki coupling reaction with 3,5-Dichloropyridin-4-ol, including a detailed examination of the reaction mechanism, step-by-step experimental protocols for both mono- and diarylation, and a thorough discussion of key optimization parameters and troubleshooting strategies.
Understanding the Landscape: Tautomerism and Reactivity
It is crucial to recognize that 3,5-Dichloropyridin-4-ol exists in equilibrium with its tautomeric form, 3,5-dichloro-4-pyridone. In both solution and the solid state, the pyridone tautomer is generally favored due to the stability conferred by the amide-like functionality and intermolecular hydrogen bonding.[5] This tautomerism can influence the electronic properties of the heterocyclic ring and, consequently, its reactivity in the Suzuki coupling. The pyridone form is relatively electron-rich, which can present challenges in the oxidative addition step of the catalytic cycle, a common hurdle with electron-rich heteroaryl halides.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] Understanding this mechanism is fundamental to rationalizing experimental choices and troubleshooting suboptimal results.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,5-Dichloropyridin-4-ol to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Controlling Regioselectivity: The Critical Role of Ligands and Conditions
A key challenge in the Suzuki coupling of 3,5-Dichloropyridin-4-ol is controlling the regioselectivity to achieve either mono- or diarylation. The two chlorine atoms at the C3 and C5 positions are electronically and sterically similar, making selective mono-functionalization non-trivial. However, subtle differences in their reactivity can be exploited by careful selection of the palladium catalyst, ligand, and reaction conditions.[7]
Generally, in dihalogenated pyridines, the position ortho to the nitrogen (C2/C6) is most reactive, followed by the para position (C4), and then the meta positions (C3/C5). For 3,5-dichloropyridines, the electronic environment is relatively symmetric. Therefore, achieving high selectivity often relies on ligand-controlled effects.[7] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can influence the steric environment around the palladium center, favoring oxidative addition at one position over the other.[6]
Experimental Protocols
Protocol 1: Mono-Arylation of 3,5-Dichloropyridin-4-ol
This protocol is designed to favor the selective coupling at one of the chlorine positions. Achieving high monoselectivity may require careful optimization of the boronic acid stoichiometry and reaction time.
Materials:
-
3,5-Dichloropyridin-4-ol
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or a bulky biarylphosphine ligand) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dichloropyridin-4-ol, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent mixture (1,4-dioxane and water) and the base.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.
Figure 2: Workflow for the mono-arylation of 3,5-Dichloropyridin-4-ol.
Protocol 2: Di-Arylation of 3,5-Dichloropyridin-4-ol
This protocol is designed for the exhaustive coupling at both chlorine positions to synthesize 3,5-diaryl-4-pyridones.
Materials:
-
3,5-Dichloropyridin-4-ol
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more electron-rich ligand) (6-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4-5 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v) or DMF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dichloropyridin-4-ol, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent and the base.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction may require a longer duration than the mono-arylation. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the di-arylated product.
Optimization and Troubleshooting
The success of the Suzuki coupling with 3,5-Dichloropyridin-4-ol is highly dependent on the careful optimization of several reaction parameters.
Table 1: Key Parameters for Optimization
| Parameter | Considerations and Recommendations |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) are common choices. For challenging couplings with aryl chlorides, pre-catalysts with bulky, electron-rich ligands are often more effective.[6][8] |
| Ligand | The choice of ligand is critical for both reactivity and selectivity. For mono-arylation, bulky ligands like SPhos or XPhos can promote selectivity. For di-arylation, less sterically demanding ligands like PPh₃ may be sufficient, although more electron-rich ligands can improve yields.[6][7] |
| Base | K₂CO₃ and K₃PO₄ are commonly used. Cs₂CO₃ is a stronger base and can be effective in more challenging couplings. The choice of base can also influence the solubility of the boronic acid and its activation.[8] |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. The aqueous phase is crucial for the action of inorganic bases. The choice of organic solvent can affect the solubility of the reactants and the reaction temperature.[8] |
| Temperature | Reactions with aryl chlorides generally require elevated temperatures (80-120 °C) to facilitate the oxidative addition step. |
| Boronic Acid Quality | The purity of the boronic acid is critical. Impurities can lead to side reactions and lower yields. It is advisable to use high-quality boronic acids or to purify them before use. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently high temperature- Poor quality boronic acid- Ineffective base or solvent system | - Use a fresh catalyst or a more active pre-catalyst/ligand system.- Increase the reaction temperature.- Use freshly purchased or purified boronic acid.- Screen different bases and solvents. |
| Low Yield | - Incomplete reaction- Product degradation- Difficult purification | - Increase reaction time or temperature.- Ensure the reaction is run under a strict inert atmosphere to prevent oxidative degradation.- Optimize the chromatographic purification conditions. |
| Poor Selectivity (in mono-arylation) | - Over-reaction to the di-arylated product- Non-selective catalyst system | - Use a smaller excess of boronic acid (e.g., 1.05 equivalents).- Monitor the reaction closely and stop it once the desired product is maximized.- Screen more sterically demanding ligands. |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen- Decomposition of the palladium catalyst | - Thoroughly degas all solvents and ensure a good inert atmosphere.- Use a more stable catalyst system or a ligand that protects the palladium center. |
Scope and Limitations
The Suzuki coupling of 3,5-Dichloropyridin-4-ol is a versatile reaction that can be applied to a wide range of aryl- and heteroarylboronic acids. Boronic acids bearing both electron-donating and electron-withdrawing groups are generally well-tolerated. However, some limitations and challenges may be encountered:
-
Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids may react more slowly due to steric hindrance.
-
Heteroarylboronic Acids: Some heteroarylboronic acids can be unstable or may coordinate to the palladium catalyst, inhibiting its activity.
-
Competing Functional Groups: While the Suzuki coupling is known for its broad functional group tolerance, highly acidic protons (e.g., in unprotected phenols or carboxylic acids) can interfere with the basic reaction conditions.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and indispensable tool for the synthesis of 3-aryl- and 3,5-diaryl-4-pyridone derivatives from 3,5-Dichloropyridin-4-ol. By understanding the underlying mechanism and carefully optimizing the reaction conditions, particularly the choice of ligand, researchers can achieve high yields and, where desired, excellent regioselectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this important transformation in their research endeavors.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link][7]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link][3]
-
Becan, L., & Wagner, E. (2009). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. European Journal of Medicinal Chemistry, 44(10), 4048-4054. [Link][2]
-
Cheminform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. Retrieved from [Link][9]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics, 42(17), 2145–2156. [Link][10]
-
Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ayub, K. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3127. [Link][8]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]
-
Pennington, L. D., & Sarpong, R. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10144–10147. [Link][11]
-
Rico, E., & Darses, S. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3422-3435. [Link][1]
-
Seregin, I. V., & Gevorgyan, V. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses, 84, 119. [Link][12]
-
Smith, K. J., & Brydges, S. N. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5449–5459. [Link][13]
-
Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link][14]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link][11]
-
Wang, D., & Shaughnessy, K. H. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 74(40), 5786-5794. [Link][15]
-
Zhang, T., & Zhang, W. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. [Link][16]
-
4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved from [Link][5]
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- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3,5-Dichloropyridin-4-ol for Biological Screening
Introduction: The 3,5-Dichloropyridin-4-ol Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a cornerstone of modern medicinal chemistry. Within this class of heterocycles, 3,5-dichloropyridin-4-ol presents a particularly attractive starting point for the synthesis of diverse chemical libraries for biological screening. The presence of multiple reactive sites—the hydroxyl group and two chlorine atoms—offers a rich platform for derivatization, allowing for the systematic exploration of chemical space and the optimization of biological activity.
This guide provides a comprehensive overview of the derivatization strategies for 3,5-dichloropyridin-4-ol, complete with detailed experimental protocols. We will delve into the chemical logic behind these transformations and provide protocols for subsequent biological screening of the synthesized derivatives, with a focus on anticancer and antibacterial activities, which are prominent bioactivities associated with pyridine-based compounds.[1][4][5][6][7][8][9][10][11]
A critical aspect of the chemistry of 3,5-dichloropyridin-4-ol is its existence in tautomeric equilibrium with 3,5-dichloro-4-pyridone.[12] In solution, the pyridone form is generally favored, which influences the reactivity of the molecule, particularly at the oxygen and nitrogen atoms.[12] This tautomerism will be a recurring theme in the derivatization strategies discussed herein.
Part 1: Chemical Derivatization Strategies and Protocols
The derivatization of 3,5-dichloropyridin-4-ol can be strategically approached by targeting its three primary reactive handles: the 4-hydroxyl group and the chlorine atoms at the 3 and 5 positions.
Derivatization of the 4-Hydroxyl Group: O-Alkylation and O-Arylation
Modification of the hydroxyl group is a fundamental step in altering the pharmacokinetic and pharmacodynamic properties of the scaffold. O-alkylation and O-arylation can modulate lipophilicity, introduce new pharmacophoric elements, and probe interactions with biological targets.
Caption: Workflow for O-Alkylation and O-Arylation of 3,5-Dichloropyridin-4-ol.
This protocol describes a general method for the O-alkylation of 3,5-dichloropyridin-4-ol using an alkyl halide in the presence of a base.
Materials:
-
3,5-Dichloropyridin-4-ol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,5-dichloropyridin-4-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.
Causality behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the nucleophile without interfering with the reaction.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is employed to deprotonate the hydroxyl group, forming the corresponding alkoxide, which is a potent nucleophile.
-
Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture.
Derivatization of the 3 and 5 Chloro-Substituents
The chlorine atoms at the 3 and 5 positions are amenable to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a versatile platform for introducing a wide range of functional groups.
The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates the 3 and 5 positions towards nucleophilic attack. This allows for the displacement of the chloride ions by various nucleophiles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 7. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 8. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemtube3d.com [chemtube3d.com]
Advanced Crystallization Protocols for 3,5-Dichloropyridin-4-ol
An Application Guide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the crystallization of 3,5-Dichloropyridin-4-ol (CAS No. 17228-71-6), a key intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity, a specific polymorphic form, and a desired crystal habit are critical for downstream processing and final product performance. This document explores the fundamental physicochemical properties of the molecule, including its crucial tautomeric nature, and leverages these insights to develop robust crystallization strategies. Detailed, step-by-step protocols for cooling crystallization, anti-solvent addition, vapor diffusion, and slurry resuspension are presented for use by researchers, process chemists, and drug development professionals.
Physicochemical Characterization & Strategic Implications
A thorough understanding of the molecule's properties is the foundation of any successful crystallization process. 3,5-Dichloropyridin-4-ol is not a simple aromatic alcohol; its behavior is dominated by keto-enol tautomerism.
Core Properties
The key physicochemical properties of 3,5-Dichloropyridin-4-ol are summarized below. The relatively low melting point is a critical parameter, influencing the maximum temperature for dissolution to avoid "oiling out."
| Property | Value | Source(s) |
| CAS Number | 17228-71-6 | [1][2][3] |
| Molecular Formula | C₅H₃Cl₂NO | [1][3] |
| Molecular Weight | 163.99 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 56-59 °C | [4] |
| Predicted pKa | 7.31 ± 0.69 | [4] |
| Solubility (Qualitative) | Slightly soluble in DMSO | [4] |
The Decisive Role of Tautomerism
Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the enol form (3,5-Dichloropyridin-4-ol) and the more stable keto form (3,5-Dichloropyridin-4(1H)-one).[3][5][6] In the solid state and in most solutions, the keto tautomer predominates.
Causality: The stability of the pyridone (keto) form is attributed to its amide-like character and its ability to form robust intermolecular hydrogen bonds (N-H···O=C). This dimerization or chain formation is a powerful driving force in crystallization, heavily influencing solvent selection and potential polymorphism. The primary crystallization event will involve the self-assembly of these keto tautomers.
Strategic Approach to Method Selection
The choice of crystallization technique depends on the objective, whether it is bulk purification for yield, generation of a specific polymorph, or the growth of single crystals for structural elucidation. The following workflow provides a decision-making framework.
Caption: Workflow for selecting the appropriate crystallization method.
Detailed Crystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol: Cooling Crystallization
Principle: This is the preferred method for substances that exhibit a significant increase in solubility with temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature and allowing crystals to form as the solution cools and becomes supersaturated.
Expertise: The key is a slow, controlled cooling rate. Rapid cooling shocks the system, leading to the precipitation of small, impure crystals or even an amorphous oil. The maximum heating temperature should not exceed the compound's melting point (56-59°C) to prevent oiling out.
Step-by-Step Methodology:
-
Solvent Selection: Screen solvents for high solubility at elevated temperatures (~40-50°C) and low solubility at ambient or sub-ambient temperatures (0-25°C). See Table 3.1 for suggestions.
-
Dissolution: Place the crude 3,5-Dichloropyridin-4-ol in an appropriately sized flask. Add the chosen solvent and heat the mixture with stirring to a temperature between 45-50°C until all solid has dissolved. Add minimal additional solvent if necessary to achieve a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat source and insulate it (e.g., with glass wool or by placing it in a larger beaker of warm water) to ensure slow cooling to room temperature over several hours.
-
Maturation: Once at room temperature, continue to stir the resulting slurry for 2-4 hours to allow for crystal growth and equilibration.
-
Maximize Yield: Cool the flask in an ice bath (0-5°C) for at least one hour before filtration.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 30°C.
Table 3.1: Suggested Solvents for Cooling Crystallization
| Solvent System | Rationale | Expected Outcome |
| Isopropanol (IPA) | Good balance of polarity to dissolve the keto tautomer; moderate boiling point. | Likely to yield well-formed crystals. |
| Ethyl Acetate | Less polar; may require higher temperatures for dissolution. | Can provide an alternative crystal form (polymorph). |
| Acetonitrile | Polar aprotic solvent; can disrupt hydrogen bonding differently than alcohols. | Potential for different packing arrangements. |
Protocol: Anti-Solvent Crystallization
Principle: This technique is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another, miscible solvent (the "anti-solvent"). The controlled addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization.
Expertise: The rate of anti-solvent addition is the most critical parameter. A slow, controlled addition maintains a state of moderate supersaturation, favoring crystal growth over nucleation. Adding the anti-solvent too quickly will cause a rapid crash-out, leading to poor purity and particle size control.
Caption: The anti-solvent crystallization process flow.
Step-by-Step Methodology:
-
System Selection: Identify a suitable solvent/anti-solvent pair (see Table 3.2).
-
Dissolution: Dissolve the crude 3,5-Dichloropyridin-4-ol in a minimal amount of the "good" solvent at room temperature to form a clear, concentrated solution.
-
Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent dropwise or via a syringe pump over 30-60 minutes.
-
Observation: The solution will become turbid as nucleation begins. If the solution becomes persistently cloudy, pause the addition to allow the formed crystals to grow.
-
Maturation: After the full volume of anti-solvent has been added, stir the resulting slurry for an additional 2-4 hours at room temperature to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture.
-
Drying: Dry the crystals under vacuum.
Table 3.2: Suggested Solvent/Anti-Solvent Systems
| Solvent ("Good") | Anti-Solvent ("Poor") | Rationale |
| Dichloromethane (DCM) | n-Heptane | High initial solubility in DCM, strong precipitation with non-polar heptane. |
| Acetone | Water | Acetone solubilizes the organic structure, while water acts as a polar anti-solvent. |
| Tetrahydrofuran (THF) | Toluene | A polar ether paired with a non-polar aromatic anti-solvent. |
Protocol: Vapor Diffusion
Principle: This method is unparalleled for growing high-quality single crystals for X-ray crystallography. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization over days or weeks.
Expertise: This is a technique of patience. The system must be perfectly sealed and left undisturbed in a location with minimal temperature fluctuations and vibrations. The choice of solvents is critical; the anti-solvent must be more volatile than the solvent in which the compound is dissolved.
Step-by-Step Methodology:
-
Preparation: Dissolve the compound in a minimal amount of a "good," less volatile solvent (e.g., Toluene) in a small, open vial (e.g., 2 mL).
-
Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).
-
Anti-Solvent: Carefully add a larger volume of a more volatile anti-solvent (e.g., Pentane or Diethyl Ether) to the outer container, ensuring the liquid level is below the top of the inner vial.
-
Sealing: Tightly seal the outer container.
-
Incubation: Store the sealed system in a quiet, stable environment. Over time, the anti-solvent vapor will diffuse into the inner vial, slowly decreasing the compound's solubility and promoting the growth of large, well-ordered crystals.
-
Harvesting: Once suitable crystals have formed (this can take several days to weeks), carefully open the container and remove a crystal using a loop or fine forceps.
Troubleshooting and Advanced Considerations
-
Oiling Out: If an oil forms instead of crystals, it indicates that the solution became supersaturated at a temperature above the compound's melting point in that specific solvent system. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling rate or use a different solvent.
-
No Crystals Form: The solution may be undersaturated or nucleation is inhibited. Solution: Try scratching the inner surface of the flask with a glass rod to create nucleation sites. If that fails, slowly evaporate some of the solvent to increase the concentration. The addition of a single "seed" crystal can also initiate crystallization.
-
Polymorphism: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms (polymorphs). This is common for molecules with strong hydrogen bonding capabilities. Solution: To obtain the most thermodynamically stable form, a slurry experiment is recommended. Stir a mixture of the solid in a solvent where it is only slightly soluble for an extended period (24-48 hours). Over time, the less stable forms will dissolve and re-precipitate as the most stable form (Ostwald Ripening).
References
- Pipzine Chemicals. (n.d.). 3,5-Dichloro-4-amino pyridine.
-
ChemBK. (2024). 3,5-Dichloro-4-hydroxypyridine - Physico-chemical Properties. Retrieved from [Link]
- Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.).
-
Lead Sciences. (n.d.). 3,5-Dichloropyridin-4-ol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 17228-71-6| Chemical Name : 3,5-Dichloropyridin-4-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]
-
Stenutz. (n.d.). 3,5-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1234-1238. Available at: [Link]
-
ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
- Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 3,5-Dichloropyridin-4-ol in the Synthesis of Potent Phosphodiesterase Inhibitors
Introduction: The Pivotal Role of Phosphodiesterase Inhibition and the 3,5-Dichloropyridine Scaffold
Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways.[1] They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby controlling a vast array of physiological processes.[1] The inhibition of specific PDE isoenzymes has emerged as a powerful therapeutic strategy for a multitude of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.[2]
Within the landscape of medicinal chemistry, the 3,5-dichloropyridine moiety has been established as a critical pharmacophore in the design of potent and selective PDE inhibitors, particularly for the PDE4 family.[3] This structural motif is a cornerstone of the approved PDE4 inhibitor, Roflumilast, where it plays a crucial role in binding to the active site of the enzyme.[1] The starting material, 3,5-Dichloropyridin-4-ol, and its amine derivative, 4-amino-3,5-dichloropyridine, are therefore key intermediates in the synthesis of this important class of therapeutic agents.[1]
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3,5-Dichloropyridin-4-ol in the synthesis of phosphodiesterase inhibitors, with a focus on the preparation of a Roflumilast-type compound. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Chemical Properties and Strategic Importance of the Starting Material
3,5-Dichloropyridin-4-ol is a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17228-71-6 | [4] |
| Molecular Formula | C₅H₃Cl₂NO | [4] |
| Molecular Weight | 164.0 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 158-162 °C | [1] |
The strategic importance of 3,5-Dichloropyridin-4-ol lies in its ready conversion to 4-amino-3,5-dichloropyridine, the key nucleophile in the amide bond-forming reaction that is central to the synthesis of many PDE4 inhibitors. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring enhances the acidity of the 4-hydroxy group and influences the reactivity of the corresponding 4-amino group.
Signaling Pathway of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for the degradation of cAMP in inflammatory and immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and deactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the inflammatory response.
Caption: PDE4 Inhibition Pathway.
Experimental Protocols
The synthesis of a Roflumilast-type PDE4 inhibitor from 3,5-Dichloropyridin-4-ol can be conceptualized as a two-stage process. The first stage involves the conversion of the pyridinol to the corresponding amine, and the second stage is the crucial amide bond formation.
Stage 1: Synthesis of 4-Amino-3,5-dichloropyridine
While direct amination of 3,5-Dichloropyridin-4-ol can be challenging, a common and effective industrial route involves the chlorination of 4-aminopyridine. For the purpose of this guide, we will present a well-established laboratory-scale synthesis of 4-amino-3,5-dichloropyridine from 4-aminopyridine, as this provides a reliable source of the key intermediate.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Degradation pathways of 3,5-Dichloropyridin-4-ol under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dichloropyridin-4-ol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your experimental work. Given the specificity of this compound, we will draw upon established principles from related chlorinated aromatic and pyridinolic structures to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the experimental setup and theoretical underpinnings for the degradation of 3,5-Dichloropyridin-4-ol.
Q1: What are the primary degradation pathways I should anticipate for 3,5-Dichloropyridin-4-ol?
A1: Based on the degradation of structurally similar compounds like chlorophenols and other chlorinated pyridines, you can anticipate several primary degradation pathways. These are not mutually exclusive and can occur concurrently or sequentially depending on the experimental conditions.
-
Hydroxylation: The substitution of one or both chlorine atoms with hydroxyl groups is a common initial step, particularly in advanced oxidation processes (AOPs). This would lead to the formation of dihydroxypyridine derivatives.
-
Reductive Dechlorination: Under anaerobic microbial conditions or certain chemical reduction processes, chlorine atoms can be removed and replaced with hydrogen. This would yield mono-chlorinated pyridinols or pyridin-4-ol.
-
Pyridinolic Ring Cleavage: Following initial modifications, the pyridine ring can be opened. This is a critical step towards complete mineralization and is often mediated by strong oxidants like hydroxyl radicals in AOPs or specific microbial enzymes.[1] Ozonation, for instance, is known to cleave N-heterocyclic aromatic rings.[2]
-
Mineralization: The ultimate degradation pathway involves the complete breakdown of the organic structure into inorganic constituents like CO₂, H₂O, Cl⁻, and NH₄⁺.
Q2: Which analytical methods are most suitable for monitoring the degradation of 3,5-Dichloropyridin-4-ol and its intermediates?
A2: A combination of chromatographic and spectrometric techniques is essential for both quantifying the parent compound and identifying transient intermediates.
| Analytical Method | Application | Strengths | Considerations |
| HPLC with UV/PDA Detector | Quantification of the parent compound and major, UV-active degradation products. | Robust, widely available, excellent for quantitative analysis. | May lack the sensitivity and specificity for complex mixtures or trace-level intermediates. |
| Liquid Chromatography-Tande Mass Spectrometry (LC-MS/MS) | Quantification and identification of the parent compound and a wide range of degradation products. | High sensitivity and selectivity, provides structural information for identification.[3][4][5] | Matrix effects can influence ionization and quantification. Method development can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or semi-volatile degradation products. | Excellent separation for volatile compounds, extensive spectral libraries for identification.[6][7] | Derivatization may be necessary for polar compounds like pyridinols to increase volatility.[8] |
| Ion Chromatography | Quantification of inorganic ions (e.g., Cl⁻, NO₃⁻, NH₄⁺) to assess mineralization. | Direct measurement of mineralization end-products. | Requires a separate analytical system from organic analysis. |
Q3: What are the likely degradation products I should be looking for?
A3: The expected degradation products will vary with the degradation method employed.
-
Advanced Oxidation Processes (AOPs): Expect hydroxylated and dechlorinated intermediates. For example, 3-chloro-4,5-dihydroxypyridine or 3,5-dichloro-2,4-dihydroxypyridine. Subsequent ring cleavage can lead to the formation of smaller organic acids like oxalic acid and formic acid before complete mineralization.[9][10][11]
-
Microbial Degradation: The products are highly dependent on the specific microbial strains and their enzymatic capabilities. Common intermediates from the degradation of similar compounds include mono-chlorinated pyridinols and dihydroxypyridines.[1][12][13] Some microorganisms can completely mineralize these compounds.[13]
-
Photodegradation: Direct photolysis may lead to dechlorination and the formation of polymeric products. The presence of photosensitizers can generate reactive oxygen species, leading to products similar to those from AOPs.
Q4: What safety precautions are necessary when handling 3,5-Dichloropyridin-4-ol and its potential byproducts?
A4: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines. Chlorinated organic waste often requires specific disposal procedures.
-
Toxicity of Intermediates: Be aware that some degradation intermediates may be more toxic than the parent compound.[14] Handle all samples from degradation experiments with care until their composition and toxicity are fully understood.
Troubleshooting Guides
This section provides solutions to common problems encountered during degradation experiments involving 3,5-Dichloropyridin-4-ol.
Issue 1: Low or No Degradation of 3,5-Dichloropyridin-4-ol
| Possible Cause | Troubleshooting Strategy | Causality Explanation |
| Incorrect pH | Measure and adjust the pH of the reaction mixture. The optimal pH is highly dependent on the degradation method (e.g., AOPs like the Fenton process are often most effective in acidic conditions).[15][16] | pH affects the chemical speciation of the target compound, the surface charge of catalysts, and the activity of microbial enzymes. |
| Insufficient Energy Input (Photodegradation) | Verify the output of your light source and ensure the reactor material is transparent to the required wavelengths. Check for and clean any fouling on the lamp or reactor surface. | Photochemical reactions require a sufficient flux of photons with enough energy to initiate the degradation process. |
| Catalyst Inactivity or Poisoning (AOPs) | Test the catalyst with a known, reactive compound to confirm its activity. If poisoning is suspected, consider pretreating your sample to remove interfering substances. | The active sites on a catalyst can be blocked by other compounds in the matrix, preventing the target molecule from reaching them. |
| Microbial Culture Inactivity (Biodegradation) | Ensure the microbial culture is viable and in the correct growth phase. Confirm that the experimental conditions (temperature, pH, nutrient availability) are optimal for the specific microorganisms. | Microorganisms require specific environmental conditions to express the enzymes necessary for xenobiotic degradation.[17][18] |
| Presence of Radical Scavengers | If using AOPs, be aware that non-target molecules in your sample matrix (e.g., carbonate, certain organic compounds) can consume reactive oxygen species, reducing the degradation efficiency.[15] | Radical scavengers compete with the target compound for the degrading agents (e.g., hydroxyl radicals), thus lowering the reaction rate. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Strategy | Causality Explanation |
| Fluctuating Experimental Conditions | Tightly control parameters like temperature, pH, mixing speed, and light intensity (for photodegradation). Use a temperature-controlled water bath and a calibrated light source. | Small variations in these parameters can significantly impact reaction kinetics and lead to variability in results. |
| Inconsistent Sample Preparation | Standardize your sample preparation protocol. Ensure accurate and consistent dosing of the parent compound, catalysts, or microbial inoculum. | The initial concentrations of all reactants are critical for reproducible kinetics. |
| Matrix Effects in Analysis (LC-MS/MS) | Prepare calibration standards in a matrix that closely matches your experimental samples. Use an internal standard to correct for variations in instrument response and sample preparation. | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. |
| Sample Degradation Post-Sampling | Quench the reaction immediately after sampling. For AOPs, this can be done by adding a substance that consumes the remaining oxidants (e.g., sodium sulfite). Store samples appropriately (e.g., at 4°C in the dark) before analysis. | The degradation process may continue in the collected sample if not properly quenched, leading to an underestimation of the concentration at the time of sampling. |
Issue 3: Difficulty in Identifying Degradation Intermediates
| Possible Cause | Troubleshooting Strategy | Causality Explanation |
| Low Concentration of Intermediates | Concentrate your sample using solid-phase extraction (SPE) before analysis.[8] Alternatively, analyze samples at earlier time points when the concentration of intermediates may be higher. | Degradation intermediates are often transient and present at much lower concentrations than the parent compound. |
| Co-elution of Compounds | Optimize your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve the separation of analytes. | Poor chromatographic resolution makes it difficult to obtain clean mass spectra for individual compounds. |
| Inappropriate Mass Spectrometry Settings | Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which aids in formula determination.[5] Experiment with different ionization modes (positive and negative) and fragmentation energies. | Optimal MS parameters are crucial for detecting and structurally elucidating unknown compounds. Accurate mass is a powerful tool for identifying potential elemental compositions. |
| Formation of Polar, Non-Volatile Products (for GC-MS) | Use a derivatization agent (e.g., silylation or acetylation) to increase the volatility and thermal stability of polar intermediates like hydroxylated pyridines.[8] | Derivatization makes polar compounds amenable to GC-MS analysis, allowing for their separation and identification. |
Experimental Protocols & Visualizations
Protocol: Generic Photocatalytic Degradation Experiment
-
Reactor Setup:
-
Add a defined volume of ultrapure water or a buffered solution to a quartz photoreactor.
-
Add a magnetic stir bar for continuous mixing.
-
Spike the solution with a stock solution of 3,5-Dichloropyridin-4-ol to achieve the desired initial concentration.
-
-
Catalyst Addition:
-
Weigh the desired amount of photocatalyst (e.g., TiO₂) and add it to the reactor.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the system to reach adsorption-desorption equilibrium. Take a "time zero" sample at the end of this period.
-
-
Initiation of Photoreaction:
-
Turn on the light source (e.g., a UV lamp) and start a timer.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the photocatalytic reaction.
-
-
Sample Analysis:
-
Analyze the filtrate for the concentration of 3,5-Dichloropyridin-4-ol and potential degradation products using an appropriate analytical method like HPLC-UV or LC-MS/MS.
-
Diagrams
Caption: Hypothetical degradation pathways for 3,5-Dichloropyridin-4-ol.
Caption: A logical workflow for troubleshooting low degradation efficiency.
References
-
Kinetics and Mechanism of Photodegradation of Chlorophenols. Semantic Scholar.[Link]
-
Proposed mechanism for the photocatalytic degradation of 4-chlorophenol[19]. ResearchGate.[Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC.[Link]
-
Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. PubMed.[Link]
-
(PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate.[Link]
-
Ozonation of pyridine and other N-heterocyclic aromatic compounds: Kinetics, stoichiometry, identification of products and elucidation of pathways. PubMed.[Link]
-
Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. ACS Publications.[Link]
-
Photocatalytic Activity: Experimental Features to Report in Heterogeneous Photocatalysis. MDPI.[Link]
-
Special Issue: Microbial Degradation of Xenobiotics. PMC.[Link]
-
Application of Fenton's Reaction for Removal of Organic Matter from Groundwater. NIH.[Link]
-
Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. ResearchGate.[Link]
-
Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review. PubMed.[Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.[Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed.[Link]
-
Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI.[Link]
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Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies.[Link]
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(PDF) Heterogeneous photocatalysis: guidelines on experimental setup, catalyst characterization, interpretation, and assessment of reactivity. ResearchGate.[Link]
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Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids. MDPI.[Link]
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Microorganisms | Special Issue : Microbial Degradation of Xenobiotics. MDPI.[Link]
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(PDF) Special Issue: Microbial Degradation of Xenobiotics. ResearchGate.[Link]
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Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. MDPI.[Link]
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Advanced oxidation processes for removal of organics from cooling tower blowdown. WUR eDepot.[Link]
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Chlorination and bromination of pyridine. | Download Scientific Diagram. ResearchGate.[Link]
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Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers.[Link]
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Isolation and identification of intermediates from biodegradation of low chlorinated biphenyls (Delor-103). PubMed.[Link]
-
A Review on the Degradation of Pollutants by Fenton-Like Systems Based on Zero-Valent Iron and Persulfate: Effects of Reduction Potentials, pH, and Anions Occurring in Waste Waters. MDPI.[Link]
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CHAPTER 31 Detection Methods to Monitor the Degradation of Organic Chloramines. ACS Symposium Series.[Link]
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(PDF) Advanced Oxidation Processes of Organic Contaminants. ResearchGate.[Link]
- Process for the preparation of chloropyridine sulphonic acid chlorides.
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Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. MDPI.[Link]
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Microbiological Degradation of Xenobiotics. Biology Discussion.[Link]
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Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed.[Link]
-
Fenton process for degradation of selected chlorinated aliphatic hydrocarbons exemplified by trichloroethylene, 1,1-dichloroethylene and chloroform. ResearchGate.[Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE.[Link]
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Xenobiotic Biodegradation: Harnessing Microbial Systems For Pollution Mitigation. IJCRT.org.[Link]
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Ozonation products of purine derivatives, the basic structures of antiviral micropollutants. ScienceDirect.[Link]
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Troubleshooting guide. NCBI.[Link]
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Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions. NIH.[Link]
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Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.[Link]
- Preparation of chlorinated pyridines.
-
chlorinated aromatic compounds: Topics by Science.gov. Science.gov.[Link]
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Optimising analytical methods for chlorinated paraffins to evaluate their levels in Australia. UQ eSpace.[Link]
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Fenton Process for Removing Organic Pollutants from Industrial Wastewater. IJERA.[Link]
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(PDF) Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids. ResearchGate.[Link]
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Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI.[Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,5-Dichloropyridin-4-ol
Welcome to the technical support center for the HPLC analysis of 3,5-Dichloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Understanding the Analyte: 3,5-Dichloropyridin-4-ol
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 3,5-Dichloropyridin-4-ol.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₃Cl₂NO | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Nature | The pyridine ring imparts basic character, making it susceptible to strong interactions with acidic surfaces. | [3][4] |
| Solubility | Information not widely available, but likely soluble in common organic solvents used in reversed-phase HPLC. |
The basic nature of the pyridine nitrogen in 3,5-Dichloropyridin-4-ol is a primary contributor to peak tailing in reversed-phase HPLC. This is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 3,5-Dichloropyridin-4-ol is showing significant tailing. What is the most likely cause?
Peak tailing for basic compounds like 3,5-Dichloropyridin-4-ol in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][5] These interactions create more than one mechanism for analyte retention, leading to a distorted peak shape.[3]
Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for peak tailing.
Q2: How can I mitigate secondary silanol interactions causing peak tailing?
There are several effective strategies to minimize these unwanted interactions. The choice of which to implement will depend on your existing method and available resources.
Option 1: Adjust Mobile Phase pH
The ionization state of both the analyte and the silanol groups is pH-dependent.[6] By lowering the pH of the mobile phase, typically to ≤ 3, the residual silanol groups become protonated and thus less likely to interact with the basic analyte.[3][7][8]
-
Causality: At a low pH, the acidic silanol groups (Si-OH) are fully protonated, reducing their capacity for strong ionic interactions with the basic 3,5-Dichloropyridin-4-ol.[5] While the analyte itself will be protonated and carry a positive charge, the suppression of the active silanol sites is the dominant effect for improving peak shape.[5]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Prepare an aqueous mobile phase component with a suitable buffer, such as 0.1% formic acid or ammonium formate, to maintain a stable pH.[7]
-
pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous portion of your mobile phase before mixing with the organic modifier.[5]
-
Initial Test: Adjust the pH to approximately 3.0.
-
Analysis: Equilibrate your column with the new mobile phase for at least 20 column volumes before injecting your sample.[9]
-
Optimization: If tailing persists, you can cautiously lower the pH further. Be aware of the pH limitations of your column; standard silica-based columns can be damaged at a pH below 2.5.[3]
Option 2: Utilize an End-Capped Column
Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, inert compound like trimethylsilyl (TMS).[7] This physically blocks the active sites, preventing secondary interactions.
-
Expertise: If you are developing a new method for 3,5-Dichloropyridin-4-ol, starting with a high-purity, end-capped (also known as base-deactivated) column is a proactive measure to prevent peak tailing.[7] These columns are specifically designed for the analysis of basic compounds.
Option 3: Employ Mobile Phase Additives
-
Sacrificial Base: A traditional approach involves adding a small, basic compound, such as triethylamine (TEA), to the mobile phase at a concentration of around 0.05 M.[5] TEA is a small, sterically unhindered base that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[5]
-
Ion-Pairing Agents: For highly polar, ionizable compounds, ion-pairing agents can improve retention and peak shape. These agents, such as alkyl sulfonates for basic analytes, have a charged head that interacts with the analyte and a hydrophobic tail that interacts with the stationary phase, forming a neutral ion-pair.[10][11] This enhances retention through the primary reversed-phase mechanism.[10]
Troubleshooting Logic for Chemical Interactions
Caption: Strategies to address chemical interaction-based peak tailing.
Q3: All the peaks in my chromatogram, including 3,5-Dichloropyridin-4-ol, are tailing. What should I investigate?
When all peaks in a chromatogram exhibit tailing, the issue is likely physical or systemic rather than a specific chemical interaction.[12]
-
Column Void or Collapse: A void at the head of the column can cause band broadening and peak distortion.[5][7] This can result from pressure shocks or operating at a high pH. To prevent this, always increase the flow rate gradually and ensure your mobile phase pH is within the column's recommended range.[5][7]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[12]
-
Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[7] This can be caused by using tubing with an unnecessarily large internal diameter or length, or by improper fittings.[7][13]
Troubleshooting Protocol for Systemic Peak Tailing
-
Check for Column Contamination/Blockage: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit).[12] If this does not resolve the issue, the column may need to be replaced.[12]
-
Column Regeneration: For a contaminated column, a thorough washing procedure is necessary.
-
Step 1: Buffer/Salt Removal: Flush the column with a water-rich mobile phase (e.g., 90:10 water/organic solvent) to remove any precipitated salts.[14]
-
Step 2: Non-Polar Contaminant Removal: Wash with a strong organic solvent like 100% methanol or acetonitrile.[14]
-
For severe contamination: A sequence of increasingly strong and varied solvents may be needed. A general-purpose flush for reversed-phase columns could be:
-
Water
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
Water
-
Mobile Phase
-
-
-
Inspect System for Dead Volume:
-
Ensure all fittings, especially between the tubing and the column, are secure and of the correct type.
-
Minimize tubing length and use tubing with an appropriate internal diameter for your system (smaller for UHPLC).[9]
-
Q4: Could my sample preparation be causing peak tailing?
Yes, sample preparation can significantly impact peak shape.
-
Sample Overload: Injecting too concentrated a sample can overload the column, leading to peak distortion, including tailing.[15][16]
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely experiencing mass overload.
-
-
Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger (more organic content in reversed-phase) than your mobile phase, it can cause peak distortion.[17]
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[16] If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.
-
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
(2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Washing Reversed-Phase Silica-Based Columns. LCGC International. Retrieved from [Link]
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Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
(n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Retrieved from [Link]
-
INTERCHIM. (n.d.). HPLC Ion Pair Reagents. Retrieved from [Link]
-
GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from [Link]
-
(2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
(2025, September 10). Clean a reverse phase HPLC Column in 2 steps. [Video]. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
(n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]
-
(n.d.). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). 3,5 dichloro-4-((3-chloropyridin-4-yl)diazenyl)pyridine. Retrieved from [Link]
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- 2. 3,5-Dichloropyridine | 2457-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 14. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. bvchroma.com [bvchroma.com]
- 17. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Technical Support Center: Column Chromatography Optimization for 3,5-Dichloropyridin-4-ol Purification
Welcome to the technical support center for the chromatographic purification of 3,5-Dichloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar polar heterocyclic compounds. Our focus is on explaining the causality behind experimental choices to empower you to optimize your separation effectively.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses the most frequent issues encountered during the column chromatography of 3,5-Dichloropyridin-4-ol. Each issue is broken down by its root cause, followed by actionable protocols and optimization strategies.
Issue 1: My compound's peak is tailing severely.
Q: Why is my purified 3,5-Dichloropyridin-4-ol showing significant peak tailing on the chromatogram?
A: Peak tailing is the most common problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][3] This secondary interaction mechanism causes some molecules of your compound to be retained more strongly, resulting in a "tail" as they elute slowly from the column after the main peak.[3][4]
Visualizing the Problem:
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
-
Mobile Phase Modification with a Competing Base:
-
Rationale: Adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase is highly effective. The TEA will preferentially interact with the acidic silanol sites, effectively shielding your target compound from these secondary interactions.[1][5]
-
Procedure:
-
Prepare your chosen eluent (e.g., a mixture of Ethyl Acetate and Hexane).
-
Add triethylamine (TEA) to the mobile phase to a final concentration of 0.1-0.5% (v/v).
-
Equilibrate the column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual. You should observe a significant improvement in peak symmetry.
-
-
-
Stationary Phase Deactivation or Substitution:
-
Rationale: If mobile phase additives are not desired or ineffective, changing the stationary phase is the next logical step. The goal is to use a less acidic support.
-
Options:
-
Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for basic compounds.
-
Deactivated Silica Gel: You can purchase commercially end-capped silica gel or deactivate it in-house by preparing a slurry of silica in your mobile phase containing TEA, removing the solvent, and drying the silica before packing.
-
Reverse-Phase Chromatography: For more challenging separations, switching to a C18 stationary phase may provide a different selectivity and better peak shape, although this requires developing a new mobile phase system (e.g., water/acetonitrile or water/methanol).[1]
-
-
Issue 2: My target compound is co-eluting with an impurity.
Q: I can't resolve 3,5-Dichloropyridin-4-ol from a persistent impurity. How can I improve the separation?
A: Co-elution occurs when the selectivity (α) between your compound and an impurity is insufficient. The goal is to alter the chromatography conditions to maximize the difference in their retention times.
-
Optimize the Mobile Phase (Highest Impact):
-
Rationale: Changing the solvent system is the most powerful way to affect selectivity. The fundamental principle is to find a solvent or solvent mixture that interacts differently with your target compound compared to the impurity.[1]
-
Procedure (TLC-Guided Optimization):
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system. Start with standard systems and vary their polarity. (See Table 1).
-
The ideal solvent system will show the largest separation between the spot for your desired compound and the impurity spot, with the target compound having an Rf value between 0.2 and 0.5.[6] An Rf in this range provides a good balance for efficient separation on a column.
-
-
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to High | A versatile starting point for many compounds. |
| Dichloromethane / Methanol | Moderate to High | Effective for polar compounds, but use in a fume hood.[7] |
| Toluene / Acetone | Moderate | Offers different selectivity due to the aromaticity of toluene. |
| Chloroform / Methanol | Moderate to High | Good for polar compounds, but carries health risks. |
| Table 1: Common solvent systems for polar heterocyclic compound purification. |
-
Employ a Gradient Elution:
-
Rationale: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a solvent gradient can be effective.[8] This involves starting with a less polar mobile phase and gradually increasing its polarity during the run. This can help sharpen peaks and improve the resolution of closely eluting compounds.
-
Procedure:
-
Start eluting the column with the less polar solvent identified during TLC analysis.
-
Slowly introduce a more polar solvent into the mobile phase mixture over time. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Issue 3: I'm getting very low or no recovery of my compound.
Q: After running the column, I can't seem to recover my 3,5-Dichloropyridin-4-ol. What could be the cause?
A: Low or no recovery typically points to two possibilities: irreversible adsorption to the stationary phase or on-column degradation.[8] Given the potential reactivity of chlorinated pyridines, both are plausible.
-
Test for Compound Stability on Silica (2D TLC):
-
Rationale: Before committing to a large-scale column, it's crucial to determine if your compound is stable on the chosen stationary phase.[1][8]
-
Procedure:
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.[1]
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.[1]
-
Develop the plate again in the same solvent system.[1]
-
Interpretation: If the compound is stable, you will see a single spot on the 45-degree diagonal. If you see new spots or streaking off the diagonal, your compound is degrading on the silica.
-
-
-
Solutions for Instability or Irreversible Adsorption:
-
If the 2D TLC test shows degradation, switch to a less acidic or more inert stationary phase, such as neutral alumina.[8]
-
Use the mobile phase modification techniques described in Issue 1 (e.g., adding TEA). This can passivate the silica surface and prevent degradation or strong adsorption.
-
Consider "dry loading" the sample. Dissolving the crude product in a strong solvent and applying it directly to the column can cause separation issues. Instead, dissolve your crude product, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.[9]
-
General Chromatography Workflow & Troubleshooting
Caption: A high-level workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stationary phase for purifying 3,5-Dichloropyridin-4-ol?
For initial trials, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[10] However, due to the basicity of the pyridine nitrogen, you may encounter peak tailing. If this becomes problematic and cannot be solved with mobile phase modifiers, neutral alumina is an excellent second choice.
Q2: How do I determine the correct loading capacity for my column?
Column overloading is a common cause of poor separation.[4] A general rule of thumb for silica gel is a sample-to-sorbent mass ratio of 1:20 to 1:100, depending on the difficulty of the separation.
-
For difficult separations (close spots on TLC): Use a ratio of 1:100 (e.g., 100 mg of crude on 10 g of silica).
-
For easy separations (well-separated spots on TLC): You can use a ratio closer to 1:20 (e.g., 500 mg of crude on 10 g of silica). The optimal loading capacity should be determined empirically by starting with a small load and increasing it until separation quality begins to decrease.[11][12]
Q3: My compound is a solid. How should I best apply it to the column?
Dry loading is highly recommended. Dissolve your crude 3,5-Dichloropyridin-4-ol in a minimal amount of a suitable solvent (like dichloromethane or methanol). Add about 2-3 times the mass of your crude product in silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[9] This powder can then be carefully and evenly added to the top of the packed column. This technique prevents the introduction of strong solvents to the column, which can disrupt the packing and lead to poor separation.
Q4: What are some alternative purification methods if column chromatography fails?
If chromatography proves challenging, consider these alternatives:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble, can yield very pure material. An isopropanol/water mixture has been shown to be effective for some dichloropyridine isomers.[13]
-
Acid-Base Extraction: You can potentially exploit the basicity of the pyridine nitrogen. Dissolve the crude mixture in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). Your compound should move to the aqueous layer as a hydrochloride salt. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure compound, which can be collected by filtration or extracted back into an organic solvent.
References
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? [Online discussion]. Available: [Link]
- Google Patents. (2007). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available: [Link]
-
Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Available: [Link]
-
PubMed. (2006). Separation of inorganic anions on a pyridine stationary phase in ion chromatography. Available: [Link]
-
PubMed Central. (2024). 4-Amino-3,5-dichloropyridine. Available: [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available: [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Available: [Link]
-
The Royal Society of Chemistry. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available: [Link]
-
Columbia University. (n.d.). Column chromatography. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available: [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available: [Link]
-
Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available: [Link]
-
PubMed Central. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available: [Link]
-
Phenomenex. (2017, May 23). How to Improve LC Column Loadability. Available: [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available: [Link]
-
Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography?. Available: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Available: [Link]
Sources
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
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Resolving inconsistencies in bioassay results with 3,5-Dichloropyridin-4-ol
Topic: Resolving Inconsistencies in Bioassay Results with 3,5-Dichloropyridin-4-ol
Senior Application Scientist: Dr. Aris Thorne Department: Assay Development & Screening Support[1]
Introduction: Why Your Data is Inconsistent
Welcome. If you are here, you are likely observing "phantom" IC50 shifts, flat dose-response curves, or irreproducible inhibition data with 3,5-Dichloropyridin-4-ol (also known as 3,5-dichloro-4-pyridinol).[1]
This molecule is deceptive.[1] While structurally simple, it acts as a chemical chameleon in biological buffers.[1] Its behavior is governed by a three-way equilibrium between its enol , keto , and anionic forms—a balance drastically shifted by pH and solvent polarity.[1] Furthermore, its planar, halogenated structure makes it a prime candidate for colloidal aggregation , a leading cause of false positives in early drug discovery.
This guide moves beyond standard protocols to address the physicochemical realities of this specific scaffold.
Module 1: The "Hidden" Variable (Tautomerism & Ionization)
The Science: Most researchers model 3,5-Dichloropyridin-4-ol as a neutral alcohol (enol).[1] This is often incorrect in aqueous assay buffers.[1]
-
Tautomerism: In water, 4-hydroxypyridines favor the 4-pyridone (keto) tautomer over the hydroxypyridine (enol) form.[1] This changes the hydrogen bond donor/acceptor profile of the pharmacophore.
-
Acidity (The Critical Factor): The electron-withdrawing chlorine atoms at positions 3 and 5 significantly lower the pKa of the hydroxyl group (estimated pKa ~6.0–7.0).[1]
Visualization: The Equilibrium Triad
Figure 1: The dynamic equilibrium of 3,5-Dichloropyridin-4-ol.[1] Note that at standard assay pH (7.4), the Anionic form is likely the major species, not the neutral Enol often depicted in libraries.
Troubleshooting Protocol: pH Sensitivity Check
Issue: Potency shifts between assay runs or buffers. Action:
-
Buffer Titration: Run dose-response curves in buffers at pH 6.0, 7.0, and 8.0.
-
Interpretation: If potency shifts >5-fold across this range, activity is driven by the ionization state.
-
-
Ionic Strength Control: The anionic form is sensitive to salt concentrations.[1] Ensure your NaCl concentration is constant (e.g., 150 mM) across all comparative assays.
Module 2: Solubility & Colloidal Aggregation
The Science: 3,5-Dichloropyridin-4-ol is a "brick dust" molecule—planar, rigid, and lipophilic (LogP ~2.4).[1] In aqueous buffers, it does not always precipitate visibly; instead, it forms colloidal aggregates . These aggregates sequester enzymes, leading to non-specific inhibition (False Positives).[1]
Symptoms of Aggregation:
-
Inhibition disappears when the enzyme concentration is increased.[1]
-
Inhibition is reduced by the addition of non-ionic detergents (e.g., Triton X-100).
Data Table: Solubility Thresholds
| Solvent System | Est. Solubility Limit | Risk Level | Handling Recommendation |
| 100% DMSO | > 50 mM | Low | Store in aliquots to prevent hydration.[1] |
| PBS (pH 7.4) | < 100 µM | High | Do not serial dilute in buffer. |
| Assay Buffer + 0.01% Triton | ~ 200 µM | Moderate | Detergent suppresses aggregation critical concentration (CAC).[1] |
Troubleshooting Protocol: Detergent Sensitivity Test
Issue: You suspect the compound is a "sticky" aggregator. Action:
-
Prepare two assay buffers:
-
Buffer A: Standard buffer.
-
Buffer B: Standard buffer + 0.01% v/v Triton X-100 (or Tween-20).
-
-
Run the IC50 determination in both buffers side-by-side.[1]
-
Analysis:
Module 3: Experimental Workflow & Decision Tree
Do not proceed with SAR (Structure-Activity Relationship) expansion until you have validated the "Hit" using this logic flow.
Figure 2: Diagnostic logic flow for validating 3,5-Dichloropyridin-4-ol activity.
Frequently Asked Questions (FAQs)
Q1: My compound crashed out of solution when I diluted my DMSO stock into water. Why? A: You likely triggered the "Reprecipitation Trap." 3,5-Dichloropyridin-4-ol is hydrophobic.[1] When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous buffer, the local DMSO concentration drops instantly, and the compound precipitates before it can disperse.
-
Fix: Use an Intermediate Dilution Step . Dilute 10 mM stock
1 mM in DMSO 0.1 mM in Buffer. Ensure rigorous mixing (vortexing) during the transition phase.[1]
Q2: Can I use UV-Vis to measure the concentration in the well? A: Yes, but be careful. The absorbance spectrum of this molecule shifts depending on its ionization state (Enol vs. Anion).
-
Warning: If you measure absorbance at a single wavelength (e.g., 280 nm) without accounting for pH, a shift in pH (which changes the ratio of species) will look like a change in concentration, leading to calculation errors. Always scan the full spectrum (200–400 nm).[1]
Q3: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While not always flagged in standard filters, the halogenated pyridinol core mimics the behavior of aggregators and metal chelators.
-
Check: If your target is a metalloenzyme, the anionic oxygen and pyridine nitrogen can potentially chelate the active site metal. Validate by adding a metal supplement (e.g., ZnCl2) to see if activity is restored.[1]
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Drug Discovery Today. Link (Seminal work on aggregation/colloidal interference).[1]
-
PubChem Compound Summary. 3,5-Dichloro-4-pyridone-1-acetic acid (Related Structure & Properties). National Center for Biotechnology Information.[1] Link[1]
-
Coussens, N. P., et al. (2017).[1][2] Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Beak, P., et al. (1976).[1][3] Protomeric equilibria of 2- and 4-hydroxypyridines.... Journal of the American Chemical Society.[1][3] (Fundamental thermodynamics of pyridinol-pyridone tautomerism). Link[1]
Sources
- 1. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Analytical Methods for 3,5-Dichloropyridin-4-ol
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
3,5-Dichloropyridin-4-ol (CAS: 17228-70-5), also known as 3,5-dichloro-4-pyridinol, presents unique analytical challenges due to its halogenated heterocyclic structure and keto-enol tautomerism. As a critical intermediate in pharmaceutical synthesis and a primary metabolite of pyridine-based herbicides (e.g., clopyralid), accurate quantification is essential.
This guide compares three primary analytical methodologies: RP-HPLC-UV , LC-MS/MS , and GC-MS . While HPLC-UV remains the gold standard for bulk purity assessment, LC-MS/MS is required for trace residue analysis in complex biological matrices. GC-MS serves as a structural confirmation tool but requires derivatization to mitigate peak tailing caused by the hydroxyl moiety.
Part 1: Physicochemical Context & Analytical Strategy[1]
Before selecting a method, the analyst must understand the molecule's behavior in solution. 3,5-Dichloropyridin-4-ol exists in equilibrium between its hydroxypyridine (enol) and pyridone (keto) forms.
-
pKa Impact: With a pKa of approximately 7.3 [1], the molecule is neutral at physiological pH but ionizes in basic conditions.
-
Tautomerism: In aqueous mobile phases, the equilibrium can lead to peak broadening.
-
Chromatographic Strategy: To ensure a single, sharp peak in Liquid Chromatography (LC), the mobile phase pH must be adjusted (typically pH < 3.0) to protonate the nitrogen and suppress ionization of the hydroxyl group, forcing the molecule into a consistent state.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample concentration and matrix complexity.
Part 2: Detailed Methodological Analysis
Method A: RP-HPLC-UV (The Routine Workhorse)
Best For: Quality Control (QC), Assay Purity, Synthetic Monitoring.
High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust method for routine analysis. The presence of the pyridine ring and chlorine atoms provides sufficient UV absorbance at 254 nm and 280 nm.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Isocratic 60:40 (A:B) or Gradient 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 280 nm (max absorbance).
Expert Insight (Causality):
We use phosphoric acid rather than formic acid here because UV detection requires a non-absorbing modifier. The low pH (2.2) is critical; it ensures the pyridine nitrogen is protonated (
Self-Validating Step:
Check the Peak Asymmetry Factor (
Method B: LC-MS/MS (The Sensitivity Standard)
Best For: Pharmacokinetics (PK), Environmental Residue Analysis (Soil/Water).
When analyzing biological matrices (plasma, urine) or environmental samples (chives, soil), UV detection lacks the necessary selectivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required.
Optimized Protocol
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (ESI-) .
-
Why? While pyridines often prefer positive mode, the hydroxyl group on the pyridine ring, flanked by electron-withdrawing chlorine atoms, makes the phenolic proton acidic. Negative mode often yields lower background noise and higher sensitivity for halogenated pyridinols [2].
-
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol.
-
Precursor Ion: m/z 162 (for
isotope). -
MRM Transitions:
-
Quantifier: 162
126 (Loss of HCl). -
Qualifier: 162
98 (Ring fragmentation/Loss of COCl).
-
Chlorine Isotope Verification: A self-validating feature of this molecule is the chlorine isotope pattern. A molecule with two chlorines will show a distinct M, M+2, M+4 pattern with intensities of roughly 9:6:1. If your MS spectrum does not show m/z 162, 164, and 166 in this ratio, the peak is not 3,5-Dichloropyridin-4-ol.
Method C: GC-MS (Structural Confirmation)
Best For: Volatile Impurity Profiling, Orthogonal Validation.
Direct injection of 3,5-Dichloropyridin-4-ol into a GC is ill-advised due to hydrogen bonding of the hydroxyl group, leading to adsorption in the liner and poor reproducibility. Derivatization is mandatory.
Derivatization Protocol (Silylation)
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Dissolve 1 mg sample in 1 mL dry pyridine. Add 100 µL BSTFA. Heat at 60°C for 30 mins.
-
Mechanism: Replaces the active proton (-OH) with a Trimethylsilyl (TMS) group, locking the tautomer and increasing volatility.
-
Column: HP-5MS (5% Phenyl Methyl Siloxane).
-
Detection: EI Source (70 eV). Look for molecular ion
at m/z 235 (163 + 72 mass shift from TMS).
Part 3: Comparative Performance Data
The following table summarizes typical performance metrics observed in validation studies for chlorinated pyridine derivatives [3].
| Feature | RP-HPLC-UV | LC-MS/MS (QqQ) | GC-MS (Derivatized) |
| Limit of Detection (LOD) | 0.5 – 1.0 µg/mL | 0.5 – 2.0 ng/mL | 10 – 50 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Selectivity | Moderate (Retention time only) | High (Mass + Fragmentation) | High (Mass Fingerprint) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (SPE/QuEChERS often needed) | Complex (Derivatization required) |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (30 min prep + 20 min run) |
| Primary Risk | Co-elution of impurities | Matrix effects (Ion suppression) | Incomplete derivatization |
Analytical Workflow Visualization
Figure 2: Workflow for the trace analysis of 3,5-Dichloropyridin-4-ol using LC-MS/MS, highlighting the critical transitions.
References
-
ChemBK. (2024). 3,5-Dichloro-4-hydroxypyridine - Physico-chemical Properties and pKa Prediction. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (Note: Illustrates methodology for chlorinated metabolites). Available at: [Link]
-
PubChem. (2025).[1] 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid (Related Structure and Properties). National Library of Medicine. Available at: [Link]
-
Agilent Technologies. (2010). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[2] Application Note. Available at: [Link]
Sources
A Comparative Guide to the Reproducibility of 3,5-Dichloropyridin-4-ol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyridin-4-ol, also known as 3,5-dichloro-4-pyridone, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and reproducible synthesis a topic of significant interest for researchers in organic and medicinal chemistry. This guide provides an in-depth comparison of two prominent methods for the synthesis of 3,5-Dichloropyridin-4-ol, focusing on their reproducibility, practicality, and the underlying chemical principles. We will delve into detailed experimental protocols, analyze the causal factors influencing the success of each method, and present a comparative summary to aid researchers in selecting the most suitable approach for their specific needs.
The two primary methods that will be discussed are:
-
Direct Chlorination of 4-Hydroxypyridine using a Phosphorus Pentachloride and Phosphorus Oxychloride Mixture.
-
Chlorination of 4-Hydroxypyridine with Sulfuryl Chloride.
This guide aims to be a self-validating resource by providing not just the "how," but also the "why" behind the experimental choices, grounded in established chemical literature.
Method 1: Direct Chlorination with Phosphorus Pentachloride and Phosphorus Oxychloride
This classical approach utilizes a potent chlorinating system to directly introduce two chlorine atoms onto the pyridine ring of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). The combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a well-established reagent for the conversion of hydroxyl groups to chlorides and for the chlorination of heterocyclic rings.[1][2]
Mechanistic Rationale
The reaction likely proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group of 4-hydroxypyridine with POCl₃ or PCl₅. This intermediate is then susceptible to nucleophilic attack by chloride ions, which are abundant in the reaction mixture. The electron-rich nature of the 4-pyridone tautomer facilitates electrophilic chlorination at the 3 and 5 positions. PCl₅ acts as both a chlorinating agent and a dehydrating agent, driving the reaction towards the desired product. The use of POCl₃ as a solvent and reagent helps to maintain a high concentration of the chlorinating species and to facilitate the reaction.
Experimental Protocol
Materials:
-
4-Hydroxypyridine
-
Phosphorus Pentachloride (PCl₅)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating mantle and reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-hydroxypyridine (1 equivalent) and phosphorus pentachloride (2.5 equivalents) in phosphorus oxychloride (5-10 volumes) is prepared.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The viscous residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
The acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Reproducibility and Practical Considerations
This method is generally reported to provide good yields of 3,5-Dichloropyridin-4-ol. However, its reproducibility can be influenced by several factors:
-
Purity of Reagents: The purity of PCl₅ and POCl₃ is crucial. Old or partially hydrolyzed reagents can lead to lower yields and the formation of byproducts.
-
Moisture Control: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the phosphorus halides.
-
Work-up Procedure: The quenching and neutralization steps must be performed carefully due to their exothermic nature and the evolution of corrosive gases. Inefficient neutralization can lead to product loss.
-
Safety: PCl₅ and POCl₃ are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Despite these challenges, the use of a PCl₅/POCl₃ mixture is a robust and widely cited method for the chlorination of hydroxypyridines and other heterocyclic systems.[1][2]
Method 2: Chlorination with Sulfuryl Chloride
An alternative approach to the synthesis of 3,5-Dichloropyridin-4-ol involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. Sulfuryl chloride is a versatile reagent for the chlorination of a variety of organic compounds, including aromatic and heterocyclic systems.[3][4]
Mechanistic Rationale
The chlorination of 4-hydroxypyridine with sulfuryl chloride is believed to proceed via an electrophilic substitution mechanism. The electron-donating hydroxyl group (in the 4-hydroxypyridine tautomer) or the enolate character (in the 4-pyridone tautomer) activates the pyridine ring towards electrophilic attack at the ortho positions (3 and 5). Sulfuryl chloride can act as a source of electrophilic chlorine, potentially through the formation of a chlorosulfonium ion or via a radical mechanism under certain conditions. The reaction is often carried out in a suitable solvent, and the conditions can be tuned to control the degree of chlorination.
Experimental Protocol
Materials:
-
4-Hydroxypyridine
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
A solution of 4-hydroxypyridine (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (2.2-2.5 equivalents) is added dropwise to the cooled solution over a period of 30-60 minutes, while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
The reaction mixture is then carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same chlorinated solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 3,5-Dichloropyridin-4-ol can be purified by recrystallization from a suitable solvent.
Reproducibility and Practical Considerations
The sulfuryl chloride method offers several advantages in terms of practicality and reproducibility:
-
Milder Conditions: The reaction is typically carried out at lower temperatures compared to the PCl₅/POCl₃ method, which can lead to fewer side reactions and a cleaner product profile.
-
Easier Work-up: The work-up procedure is generally less hazardous as it avoids the violent quenching of phosphorus halides.
-
Reagent Handling: While sulfuryl chloride is also corrosive and moisture-sensitive, it is a liquid and can be easier to handle and dispense accurately compared to the solid PCl₅.
-
Selectivity: By carefully controlling the stoichiometry of sulfuryl chloride and the reaction temperature, it may be possible to achieve higher selectivity for the desired dichlorinated product.
However, the success of this method is also dependent on:
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents are commonly used.
-
Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is critical to control the exothermicity of the reaction and prevent the formation of over-chlorinated byproducts.
Comparative Analysis
To facilitate a direct comparison of the two methods, the following table summarizes their key features:
| Feature | Method 1: PCl₅/POCl₃ | Method 2: SO₂Cl₂ |
| Reagents | Phosphorus Pentachloride, Phosphorus Oxychloride | Sulfuryl Chloride |
| Reaction Conditions | High temperature (reflux) | Low to ambient temperature |
| Reaction Time | 4-6 hours | 2-5 hours |
| Work-up | Hazardous (violent quenching of phosphorus halides) | Milder (neutralization with bicarbonate) |
| Safety Concerns | Highly corrosive and water-reactive reagents, HCl gas evolution | Corrosive and moisture-sensitive reagent, SO₂ and HCl gas evolution |
| Reported Yields | Generally good | Good to excellent |
| Reproducibility | Can be variable, sensitive to reagent quality and moisture | Generally good with proper temperature control |
| Advantages | Robust and well-established method | Milder conditions, easier work-up, potentially higher selectivity |
| Disadvantages | Harsh conditions, hazardous work-up | Requires careful temperature control |
Experimental Workflows
Method 1: PCl₅/POCl₃ Chlorination Workflow
Caption: Workflow for the synthesis of 3,5-Dichloropyridin-4-ol using PCl₅/POCl₃.
Method 2: Sulfuryl Chloride Chlorination Workflow
Caption: Workflow for the synthesis of 3,5-Dichloropyridin-4-ol using SO₂Cl₂.
Conclusion
Both the phosphorus pentachloride/phosphorus oxychloride and the sulfuryl chloride methods are viable for the synthesis of 3,5-Dichloropyridin-4-ol. The choice between them will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
The PCl₅/POCl₃ method is a powerful and well-documented approach, but its harsh conditions and hazardous work-up demand a high level of experimental care and appropriate safety infrastructure. Its reproducibility is contingent on the quality of the reagents and strict anhydrous conditions.
The sulfuryl chloride method presents a milder and more user-friendly alternative. The lower reaction temperatures and simpler work-up procedure can lead to a more reproducible and scalable process, particularly for researchers who may not have access to specialized equipment for handling highly reactive phosphorus halides. Careful control of the reaction temperature is paramount to achieving high yields and purity with this method.
For researchers seeking a balance of efficiency, safety, and reproducibility, the sulfuryl chloride method may be the more attractive option for the synthesis of 3,5-Dichloropyridin-4-ol. However, the classical PCl₅/POCl₃ method remains a valuable tool in the synthetic chemist's arsenal, especially for small-scale preparations where its potency can be advantageous. It is recommended that researchers carefully evaluate both methods in the context of their own laboratory settings and experimental goals before selecting a synthetic route.
References
- CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google P
-
Dehghan, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. (URL: [Link])
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
Dehghan, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 4983. (URL: [Link])
-
Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. (URL: [Link])
- CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google P
-
3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem. (URL: [Link])
-
Dehghan, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 4983. (URL: [Link])
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P
-
de Souza, J. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1036-1042. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (URL: [Link])
-
Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - RSC Publishing. (URL: [Link])
-
Process for the preparation of chloropyridine sulphonic acid chlorides - Justia Patents. (URL: [Link])
-
de Souza, J. M., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1036-1042. (URL: [Link])
-
POCl3-PCl5 mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: not available)
-
Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557. (URL: [Link])
-
Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing). (URL: [Link])
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
Sources
A Researcher's Guide to Assessing the Selectivity of 3,5-Dichloropyridin-4-ol Based Enzyme Inhibitors
In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors is paramount. A promising chemical scaffold that has emerged in this endeavor is 3,5-Dichloropyridin-4-ol. Its derivatives have demonstrated significant potential, particularly as kinase inhibitors. This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of enzyme inhibitors based on this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
The Critical Role of Selectivity in Drug Development
The efficacy of a targeted therapy is intrinsically linked to its selectivity. An ideal inhibitor will potently modulate the activity of its intended target while exhibiting minimal interaction with other enzymes, particularly those within the same family. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity is a significant challenge. Therefore, a rigorous and multi-faceted approach to selectivity profiling is not just a regulatory requirement but a cornerstone of successful drug development.
The 3,5-Dichloropyridin-4-ol Scaffold: A Case Study in FGFR Inhibition
Recent research has highlighted the utility of the 3,5-Dichloropyridin-4-ol moiety in the design of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). One notable example is a series of compounds incorporating a 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole scaffold, which have shown nanomolar inhibitory activity against FGFR isoforms 1-4. While on-target potency is a crucial first step, a comprehensive understanding of the selectivity profile of these inhibitors is necessary to predict their clinical potential. This guide will use this class of compounds as a central example to illustrate the principles and practices of selectivity assessment.
A Multi-Pronged Approach to Selectivity Profiling
A self-validating assessment of inhibitor selectivity relies on a combination of in vitro, cell-based, and proteomic approaches. Each methodology provides a unique and complementary perspective on the inhibitor's interaction with the proteome.
Figure 1: A comprehensive workflow for assessing enzyme inhibitor selectivity.
Part 1: In Vitro Biochemical and Binding Assays
The initial assessment of selectivity is typically performed using in vitro assays with purified enzymes. These assays provide a direct measure of an inhibitor's potency against a broad panel of enzymes in a controlled, cell-free environment.
Biochemical Kinase Assays (e.g., ADP-Glo™)
Principle: These assays measure the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a luminescent-based system that offers high sensitivity and a broad dynamic range.
Experimental Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling
-
Enzyme and Substrate Preparation: Reconstitute a panel of purified kinases and their respective substrates in the appropriate kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of the 3,5-Dichloropyridin-4-ol based inhibitor and control compounds (e.g., known FGFR inhibitors) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 0.5 µL of the compound dilution.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at the Km concentration for each kinase).
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Competition Binding Assays (e.g., KINOMEscan®)
Principle: This affinity-based assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. This method provides a direct measure of binding affinity (Kd) and is not dependent on enzyme activity.[1]
Experimental Workflow: KINOMEscan® Profiling
Figure 2: Schematic workflow of the KINOMEscan® competition binding assay.
Data Interpretation: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the test compound. This data can be used to generate a "selectivity score" or visualized as a dendrogram to illustrate the inhibitor's profile across the kinome.
Comparative Data: 3,5-Dichloropyridin-4-ol based FGFR Inhibitor vs. Other FGFR Inhibitors (Illustrative)
While a comprehensive KINOMEscan® dataset for a specific 3,5-Dichloropyridin-4-ol based FGFR inhibitor is not publicly available, we can construct an illustrative comparison based on known on-target potencies and general selectivity information. For comparison, we include data for Infigratinib (BGJ398) and Pemigatinib, two clinically approved FGFR inhibitors.[2][3]
| Kinase Target | 3,5-Dichloropyridin-4-ol based Inhibitor (Compound X) - IC50 (nM) | Infigratinib (BGJ398) - IC50 (nM)[2] | Pemigatinib - IC50 (nM)[3] |
| FGFR1 | ~1-10 | 0.9 | 0.4 |
| FGFR2 | ~1-10 | 1.4 | 0.5 |
| FGFR3 | ~1-10 | 1 | 1.2 |
| FGFR4 | ~5-20 | 60 | 30 |
| VEGFR2 (KDR) | >1000 (Expected High Selectivity) | >40-fold selective vs FGFR[3] | - |
| Other Kinases | Expected to be largely inactive | Generally selective | Generally selective |
Note: Data for "Compound X" is illustrative and based on the high potency reported for this class of compounds and the general goal of achieving selectivity over other kinases like VEGFR2.
Part 2: Cell-Based Assays for Target Engagement and Pathway Modulation
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming target engagement in a physiological context and assessing the downstream effects of target inhibition.
Target Engagement Assays (e.g., NanoBRET™)
Principle: The NanoBRET™ Target Engagement assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When the tracer binds, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-FGFR fusion protein.
-
Assay Setup:
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Add the Nano-Glo® substrate.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the test compound.
Cellular Phosphorylation Assays
Principle: To confirm that target engagement leads to functional inhibition, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates. This can be achieved using various methods, including Western blotting with phospho-specific antibodies or high-content imaging.
Signaling Pathway Illustration
Figure 3: Simplified FGFR signaling pathway and the point of intervention for 3,5-Dichloropyridin-4-ol based inhibitors.
Part 3: Unbiased Off-Target Discovery with Chemical Proteomics
While panel-based screening is informative, it is inherently limited by the number of kinases in the panel. Chemical proteomics offers an unbiased approach to identify potential off-targets in a more physiological setting, such as a cell lysate or even in living cells.
Principle (Kinobeads): This technique utilizes broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a free test compound, one can assess its binding to the captured kinases through competition. The proteins that are "competed off" the beads by the test compound are then identified and quantified by mass spectrometry.
Data Interpretation: This approach provides a comprehensive and unbiased view of the inhibitor's target landscape within the context of the cellular proteome. It can reveal unexpected off-targets that may not be present in recombinant kinase panels.
Conclusion: A Holistic View of Selectivity
The assessment of enzyme inhibitor selectivity is a dynamic and iterative process. No single method provides a complete picture. By integrating the quantitative data from in vitro biochemical and binding assays with the physiological relevance of cell-based target engagement and pathway analysis, and complementing this with the unbiased discovery power of chemical proteomics, researchers can build a robust and self-validating understanding of an inhibitor's selectivity profile. For promising scaffolds like 3,5-Dichloropyridin-4-ol, this comprehensive approach is essential to de-risk clinical development and unlock their full therapeutic potential.
References
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DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo. Signal Transduction and Targeted Therapy. [Link]
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From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]
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Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. [Link]
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Evaluation of an assay to predict response to a FGFR-inhibitor. NIHR. [Link]
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Radiosensitization by the Selective Pan-FGFR Inhibitor LY2874455. MDPI. [Link]
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How FGFR isoform selectivity may shape the therapeutic window. VJOncology. [Link]
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Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. [Link]
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Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. MDPI. [Link]
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Keeping Track of FGFR Inhibitor AEs Leads to Optimal Outcomes. Targeted Oncology. [Link]
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The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]
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Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. ScienceDirect. [Link]
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Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. PubMed. [Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
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Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
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Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]
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A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS Discovery. [Link]
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters. [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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NanoBRET Assay Services. Reaction Biology. [Link]
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An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. ResearchGate. [Link]
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Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. PubMed. [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
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Safety Operating Guide
Proper Disposal of 3,5-Dichloropyridin-4-ol: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for compounds like 3,5-Dichloropyridin-4-ol is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of 3,5-Dichloropyridin-4-ol, grounded in scientific principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, thereby protecting both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks of 3,5-Dichloropyridin-4-ol
Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. 3,5-Dichloropyridin-4-ol, a chlorinated heterocyclic compound, presents multiple risks that dictate its handling and disposal requirements.
Based on data for its tautomer, 3,5-Dichloro-4-hydroxypyridine, and structurally similar compounds, the primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | [1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
The presence of chlorine in the molecule is of particular concern during disposal. Thermal decomposition of chlorinated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins.[3] Therefore, the disposal method must be capable of completely destroying the molecule without generating these hazardous byproducts.
Regulatory Framework: Adherence to EPA's Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of chemical waste such as 3,5-Dichloropyridin-4-ol is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]
Unused 3,5-Dichloropyridin-4-ol, if deemed a commercial chemical product being discarded, could potentially be classified as a U-listed or P-listed hazardous waste.[4] More broadly, as a halogenated organic compound, this waste stream must be managed to prevent environmental release.
The primary regulatory driver for the disposal of this compound is the imperative to prevent the formation of toxic byproducts. This necessitates a specific and controlled method of destruction.
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the necessary steps for the safe and compliant disposal of 3,5-Dichloropyridin-4-ol, from the point of generation to final destruction.
Caption: Decision workflow for the disposal of 3,5-Dichloropyridin-4-ol.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
The first priority in handling any chemical waste is the safety of laboratory personnel. Before handling waste 3,5-Dichloropyridin-4-ol, the following PPE must be worn:
-
Gloves: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[5] Given the skin irritation potential, double-gloving is a recommended best practice.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5]
-
Protective Clothing: A lab coat and closed-toe shoes are required to protect against accidental spills.[5]
-
Work Area: All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and efficient disposal.
-
Designate as Halogenated Organic Waste: 3,5-Dichloropyridin-4-ol waste must be segregated into a dedicated waste stream for halogenated organic compounds. It should not be mixed with non-halogenated organic solvents or aqueous waste.
-
Use a Designated Waste Container: Collect the waste in a container that is compatible with the chemical. The container must be sealable and in good condition.[5]
-
Avoid Mixing Incompatible Wastes: Do not mix this waste with strong oxidizing agents.[7]
Part 3: Labeling and Temporary Storage
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste container.
-
Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,5-Dichloropyridin-4-ol," and an accurate description of the contents (e.g., "solid," "in methanol solution"). The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant) should also be displayed.
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[5] The storage area should have secondary containment to control any potential leaks.
Part 4: Final Disposal Method - High-Temperature Incineration
Due to its chlorinated nature, the only acceptable method for the final disposal of 3,5-Dichloropyridin-4-ol is high-temperature incineration by a licensed hazardous waste management facility.
-
Why Incineration? Incineration is necessary to achieve complete destruction of the organic molecule.
-
Critical Temperature Requirement: For hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine), the incineration temperature must be at least 1100°C.[8] This high temperature, combined with a sufficient residence time (typically at least 2 seconds), is crucial to ensure the complete destruction of the compound and to prevent the formation of dioxins and furans.[9]
-
Professional Disposal Service: Arrangements must be made with a certified hazardous waste disposal company for the pickup, transport, and incineration of the waste. Ensure the company is licensed to handle and dispose of halogenated organic waste in compliance with all federal, state, and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in section 3.1.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[10] For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent and collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 3,5-Dichloropyridin-4-ol, upholding the highest standards of laboratory safety and environmental responsibility.
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Basel Convention. (n.d.). Basel Convention Technical Guidelines on Incineration on Land. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3,5-Dichloropyridin-4-ol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3,5-Dichloropyridin-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical management. The information herein is synthesized from authoritative safety data sheets of structurally similar compounds and established laboratory safety protocols.
Hazard Assessment and Risk Mitigation
3,5-Dichloropyridin-4-ol is a halogenated pyridine derivative. Compounds in this class can present significant health risks. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The dichlorinated nature of this compound suggests that it may cause significant irritation and potential long-term health effects. Therefore, all handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Key Assumed Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3,5-Dichloropyridin-4-ol. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be used in conjunction with goggles if there is a significant risk of splashing. | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation or damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[4] | Provides a barrier against skin contact, which can cause irritation.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid contaminating your skin.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if handling the solid outside of a fume hood or if dust generation is likely.[7][8] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2][3] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[2] |
| Protective Clothing | A fully buttoned laboratory coat.[4][5] | Protects skin and personal clothing from contamination.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][8] All necessary PPE should be inspected and donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to contain any dust or vapors.[4][5] Use a spatula for solid transfers to minimize dust generation.
-
In Use: Keep containers of 3,5-Dichloropyridin-4-ol tightly closed when not in use.[4] Avoid eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[1][9][10]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][8][9] Decontaminate the work area and any equipment used.
Emergency Response Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[3][9]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][12] If skin irritation persists, seek medical attention.[3][8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If the person feels unwell, seek medical advice.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Call a poison center or doctor for treatment advice.[1]
-
Minor Spill: For a small spill, wear appropriate PPE, absorb the material with an inert absorbent such as sand or vermiculite, and collect it into a labeled container for disposal.[1]
-
Major Spill: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department for assistance.[11][12]
Emergency Response Workflow
Caption: Workflow for responding to an exposure or spill of 3,5-Dichloropyridin-4-ol.
Disposal Plan
Proper disposal of 3,5-Dichloropyridin-4-ol and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleanup materials, in a clearly labeled, sealed, and compatible container.[12] Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[1][13] Chemical incineration with an afterburner and scrubber is the preferred method of disposal for this type of compound.[1] Never dispose of this chemical down the drain or in the regular trash.[1]
Disposal Decision Tree
Caption: Decision-making process for the proper disposal of 3,5-Dichloropyridin-4-ol waste.
By adhering to these guidelines, you can significantly minimize the risks associated with handling 3,5-Dichloropyridin-4-ol, ensuring a safer laboratory environment for yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
